4-Phenylazobenzenesulfonyl Chloride
Description
The exact mass of the compound Benzenesulfonyl chloride, 4-(phenylazo)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenylazobenzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylazobenzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenyldiazenylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZPVORQYDKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069247 | |
| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58359-53-8 | |
| Record name | 4-(2-Phenyldiazenyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58359-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azobenzene-4-sulfonyl Chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazobenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to an azobenzene scaffold. This unique combination of reactive and photoactive moieties makes it a valuable reagent in organic synthesis and materials science. The sulfonyl chloride group serves as a reactive handle for the introduction of the phenylazobenzenesulfonyl group onto various nucleophiles, while the azobenzene unit can undergo photoisomerization, leading to changes in molecular geometry and properties. This guide provides a comprehensive overview of the known chemical properties of 4-Phenylazobenzenesulfonyl Chloride, including its physical characteristics, reactivity, and synthetic applications.
Chemical and Physical Properties
The fundamental properties of 4-Phenylazobenzenesulfonyl Chloride are summarized below. It is important to note that while some data is available for this specific compound, other entries are based on closely related compounds and should be considered as estimations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₂S | [1][2] |
| Molecular Weight | 280.73 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 120.0 to 125.0 °C | |
| Purity | >98.0% (typical) | [2] |
| CAS Number | 58359-53-8 | [1] |
Spectroscopic Data
1H NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)
The proton NMR spectrum of 4-Phenylazobenzoyl chloride would be expected to show signals corresponding to the protons on the two phenyl rings. The exact chemical shifts for 4-Phenylazobenzenesulfonyl Chloride may vary slightly due to the different electronic effects of the sulfonyl chloride group compared to the benzoyl chloride group.
A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.[3][4]
13C NMR Spectroscopy (of 4-Phenylazobenzoyl chloride)
The carbon NMR spectrum will show distinct signals for the carbon atoms in the phenyl rings and the carbonyl carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the azo and carbonyl groups.
A representative spectrum for 4-Phenylazobenzoyl chloride can be found on SpectraBase.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. For 4-Phenylazobenzenesulfonyl Chloride, characteristic absorption bands are expected for the sulfonyl chloride and azo groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| S=O stretch (asymmetric) | 1370 - 1410 | Strong absorption, characteristic of sulfonyl chlorides.[5] |
| S=O stretch (symmetric) | 1166 - 1204 | Strong absorption, characteristic of sulfonyl chlorides.[5] |
| N=N stretch | ~1400 - 1450 | Typically weak to medium intensity. |
| C=C stretch (aromatic) | ~1450 - 1600 | Multiple bands of varying intensity. |
| C-H stretch (aromatic) | ~3000 - 3100 |
A representative IR spectrum for 4-Phenylazobenzoyl chloride is available on SpectraBase.[6]
UV-Vis Spectroscopy
The UV-Vis spectrum of azobenzene derivatives is characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition of the azo group.
| Transition | Approximate λmax (nm) | Notes |
| π→π | ~320-350 | High molar absorptivity. |
| n→π | ~440-450 | Lower molar absorptivity, corresponding to the visible color. |
The UV-Vis absorption spectrum of 4-(phenylazo)benzoyl chloride shows a strong absorption peak around 330 nm.[7]
Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for 4-Phenylazobenzenesulfonyl Chloride are not widely published. However, its synthesis can be inferred from standard organic chemistry procedures for the preparation of sulfonyl chlorides.
Synthesis of 4-Phenylazobenzenesulfonyl Chloride
A plausible synthetic route involves the diazotization of sulfanilic acid followed by a coupling reaction with benzene, and subsequent chlorination of the resulting sulfonic acid.
Caption: General workflow for the synthesis of 4-Phenylazobenzenesulfonyl Chloride.
Methodology:
-
Diazotization of Sulfanilic Acid: Sulfanilic acid is dissolved in an aqueous solution of sodium carbonate. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added. This mixture is then slowly added to a cold solution of hydrochloric acid to form the diazonium salt.
-
Azo Coupling: The cold diazonium salt solution is then reacted with benzene in the presence of a suitable catalyst to form 4-phenylazobenzenesulfonic acid.
-
Chlorination: The resulting 4-phenylazobenzenesulfonic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride. The reaction is typically heated to drive it to completion.
-
Workup and Purification: The reaction mixture is cooled and poured onto ice to quench any remaining chlorinating agent. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent.
Reaction with Nucleophiles: Synthesis of Sulfonamides
4-Phenylazobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.[8][9]
Caption: General workflow for the reaction with amines to form sulfonamides.
Methodology:
-
Reaction Setup: 4-Phenylazobenzenesulfonyl chloride is dissolved in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer.
-
Addition of Amine and Base: The primary or secondary amine (1.0 equivalent) is added to the solution, followed by the addition of a base such as pyridine or triethylamine (1.1 equivalents) to act as a scavenger for the HCl byproduct.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Reaction with Nucleophiles: Synthesis of Sulfonate Esters
In a similar fashion, 4-Phenylazobenzenesulfonyl chloride can react with alcohols in the presence of a base to yield sulfonate esters.
Methodology:
-
Reaction Setup: The alcohol is dissolved in a suitable solvent, and a base like pyridine is added.
-
Addition of Sulfonyl Chloride: 4-Phenylazobenzenesulfonyl chloride is added portion-wise to the alcohol-base mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.
-
Reaction and Workup: The reaction is allowed to proceed to completion, followed by a similar aqueous workup as described for the sulfonamide synthesis to isolate the sulfonate ester.
Logical Relationships in Reactivity
The reactivity of 4-Phenylazobenzenesulfonyl Chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for a variety of nucleophilic substitution reactions.
Caption: Reactivity of 4-Phenylazobenzenesulfonyl Chloride with various nucleophiles.
Conclusion
4-Phenylazobenzenesulfonyl Chloride is a versatile bifunctional molecule with significant potential in chemical synthesis. Its sulfonyl chloride group provides a reactive site for the formation of sulfonamides, sulfonate esters, and other derivatives, while the azobenzene core introduces photoresponsive properties. While detailed experimental and spectroscopic data for this specific compound are not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and azobenzenes. The protocols and data presented in this guide, including information from closely related analogs, provide a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its properties and expand its applications.
References
- 1. scbt.com [scbt.com]
- 2. Azobenzene-4-sulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. acdlabs.com [acdlabs.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Phenylazobenzenesulfonyl Chloride, a key intermediate in various chemical syntheses. The document details the underlying chemical principles, experimental procedures, and purification methodologies, supported by quantitative data and process visualizations.
Synthesis Methodology: The Sandmeyer Approach
The primary and most effective method for the synthesis of 4-Phenylazobenzenesulfonyl Chloride is a variation of the Sandmeyer reaction. This classical and robust method involves two key steps:
-
Diazotization: The process begins with the conversion of an aromatic amine, in this case, 4-aminoazobenzene (also known as 4-(phenylazo)aniline), into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Chlorosulfonylation: The resulting diazonium salt is then introduced to a solution containing a source of sulfur dioxide and a copper(I) or copper(II) catalyst. The sulfur dioxide can be bubbled directly as a gas, or generated in situ from reagents like thionyl chloride or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The copper catalyst facilitates the displacement of the diazonium group and the introduction of the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.
The overall reaction transforms the amino group of 4-aminoazobenzene into a sulfonyl chloride group, yielding the desired product.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 4-Phenylazobenzenesulfonyl Chloride based on established Sandmeyer-type chlorosulfonylation reactions.
Materials:
-
4-Aminoazobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or Thionyl Chloride (SOCl₂)
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Glacial Acetic Acid
-
Ice
-
Diethyl ether or Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Recrystallization solvent (e.g., Ethanol/Water, Acetone/Hexane, or Chloroform/Petroleum ether)
Step 1: Diazotization of 4-Aminoazobenzene
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminoazobenzene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in cold water and add this solution dropwise to the cold suspension of 4-aminoazobenzene hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution of the diazonium salt may be observed.
Step 2: Chlorosulfonylation
-
In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature. Alternatively, a mixture of thionyl chloride and a suitable solvent can be used to generate SO₂ in situ.
-
Add a catalytic amount of copper(I) chloride or copper(II) chloride to the sulfur dioxide solution and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold sulfur dioxide/copper catalyst mixture with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
Step 3: Work-up and Isolation
-
Pour the reaction mixture into a large volume of crushed ice and water. The crude 4-Phenylazobenzenesulfonyl Chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.
-
The crude product can be further washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold water.
-
Dry the crude product under vacuum or in a desiccator.
Purification Methods
The crude 4-Phenylazobenzenesulfonyl Chloride can be purified to a high degree using the following techniques:
Recrystallization
Recrystallization is the most common and effective method for purifying the solid product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, they can be removed by hot filtration. Then, add hot water dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Acetone/Hexane: Dissolve the crude product in a minimum amount of hot acetone. Add hexane dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.
-
Chloroform/Petroleum Ether: Dissolve the product in warm chloroform and then add petroleum ether to induce crystallization upon cooling.
General Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of the appropriate hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
For very high purity requirements, flash column chromatography can be employed. A silica gel stationary phase is typically used, with a non-polar eluent system such as a mixture of hexanes and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.
Quantitative Data
The following table summarizes the key quantitative data for 4-Phenylazobenzenesulfonyl Chloride.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂S | |
| Molecular Weight | 280.73 g/mol | |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 120.0 to 125.0 °C | [1] |
| Purity (Typical) | >98.0% | [1] |
| Theoretical Yield | Variable, typically 70-90% based on similar reactions |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Phenylazobenzenesulfonyl Chloride.
Purification Workflow
Caption: General workflow for the purification by recrystallization.
Logical Relationship of Key Steps
Caption: Logical progression of the synthesis and purification process.
References
Spectroscopic and Synthetic Profile of 4-Phenylazobenzenesulfonyl Chloride: A Technical Guide
Introduction: 4-Phenylazobenzenesulfonyl chloride, also known as p-(phenylazo)benzenesulfonyl chloride, is an organic compound with the chemical formula C₁₂H₉ClN₂O₂S. Its structure features a sulfonyl chloride group and a phenylazo group attached to a benzene ring, making it a potentially useful intermediate in the synthesis of dyes, sulfonamides, and other specialized organic molecules. This guide provides a detailed overview of its spectroscopic characteristics and a plausible synthetic route, tailored for researchers and professionals in chemical and pharmaceutical development. Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is based on established principles and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Phenylazobenzenesulfonyl Chloride.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
The chemical shifts are estimated based on the known electronic effects of the sulfonyl chloride and phenylazo substituents on the aromatic rings. The protons and carbons are numbered as shown in the accompanying structure.
Structure for NMR Assignments:
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| H-2, H-6 | 8.0 - 8.2 | Doublet | Protons ortho to -SO₂Cl |
| H-3, H-5 | 7.8 - 8.0 | Doublet | Protons ortho to -N=N- |
| H-2', H-6' | 7.8 - 8.0 | Doublet | Protons ortho to -N=N- |
| H-3', H-5' | 7.4 - 7.6 | Triplet | Protons meta to -N=N- |
| H-4' | 7.4 - 7.6 | Triplet | Proton para to -N=N- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~145 | Carbon attached to -SO₂Cl |
| C-2, C-6 | ~129 | Carbons ortho to -SO₂Cl |
| C-3, C-5 | ~123 | Carbons ortho to -N=N- |
| C-4 | ~155 | Carbon attached to -N=N- |
| C-1' | ~152 | Carbon attached to -N=N- |
| C-2', C-6' | ~123 | Carbons ortho to -N=N- |
| C-3', C-5' | ~129 | Carbons meta to -N=N- |
| C-4' | ~131 | Carbon para to -N=N- |
Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary based on experimental conditions.
Table 2: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride, azo, and aromatic functionalities.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C in-ring stretch |
| ~1450 | Medium | Azo group (N=N) stretch |
| 1380 - 1365 | Strong | Asymmetric SO₂ stretch |
| 1190 - 1170 | Strong | Symmetric SO₂ stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
| ~600 | Medium | S-Cl stretch |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule's functional groups.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 280/282 | [C₁₂H₉N₂O₂SCl]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |
| 245 | [C₁₂H₉N₂O₂S]⁺ | Loss of ·Cl from M⁺ |
| 216 | [C₁₂H₈N₂S]⁺ | Loss of SO₂ from [M-Cl]⁺ |
| 181 | [C₁₂H₉N₂]⁺ | Loss of ·SO₂Cl from M⁺ |
| 152 | [C₆H₄SO₂Cl]⁺ | Cleavage of the N-C bond |
| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Synthesis of 4-Phenylazobenzenesulfonyl Chloride
A plausible and widely used method for the synthesis of aryl sulfonyl chlorides is the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper salt catalyst, a variation of the Sandmeyer reaction.[6][7][8]
Materials:
-
4-Aminoazobenzene (p-phenylazoaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Glacial Acetic Acid
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a flask, suspend 4-aminoazobenzene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.
-
-
Sulfonylation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride or copper(II) chloride to this solution and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of ice-water. The 4-phenylazobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of chloroform and petroleum ether) to obtain the purified 4-phenylazobenzenesulfonyl chloride.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
Visualizations
Synthesis Workflow for 4-Phenylazobenzenesulfonyl Chloride
The following diagram illustrates the key steps in the synthesis of 4-phenylazobenzenesulfonyl chloride.
Caption: A flowchart illustrating the synthetic pathway from 4-aminoazobenzene to pure 4-phenylazobenzenesulfonyl chloride.
References
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Functional Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic and medicinal chemistry. Characterized by a highly electrophilic sulfur center, it serves as a versatile precursor for a vast array of sulfur-containing compounds. Its reactivity is dominated by nucleophilic substitution, enabling the facile synthesis of sulfonamides and sulfonate esters—moieties of profound importance in pharmacology and materials science. This technical guide provides a comprehensive overview of the core reactivity, mechanistic underpinnings, and quantitative aspects of the sulfonyl chloride group. It details key synthetic transformations, provides step-by-step experimental protocols, and illustrates its critical role in drug development through case studies of prominent therapeutic agents.
Introduction: The Sulfonyl Chloride Functional Group
Structure and Bonding
The sulfonyl chloride group features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom. The S=O bonds are short and strong, with significant pπ-dπ interaction, contributing to the group's stability and electronic properties. The key reactive site is the sulfur-chlorine bond, which is polarized towards the more electronegative chlorine atom.
Electronic Properties and Reactivity
The potent electron-withdrawing nature of the two oxygen atoms renders the central sulfur atom highly electron-deficient and thus, a hard electrophile. This makes it exceptionally susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions. The reactivity can be modulated by the electronic nature of the 'R' group; electron-withdrawing groups on an aryl ring, for example, increase the electrophilicity of the sulfur atom and accelerate reaction rates.[1]
Core Reactivity and Mechanistic Pathways
The synthetic utility of sulfonyl chlorides stems from a variety of powerful transformations.
Nucleophilic Substitution at Sulfur
This is the most common reaction pathway. Nucleophiles (Nu⁻) attack the electrophilic sulfur atom, displacing the chloride leaving group. This mechanism is fundamental to the formation of sulfonamides and sulfonate esters. The reaction is typically bimolecular (Sₙ2-like) at the sulfur center.[2]
-
Reaction with Amines (Sulfonamide Formation): Primary and secondary amines react readily to form sulfonamides (R-SO₂-NR'R''). This reaction is foundational in the synthesis of countless pharmaceuticals, including antibiotics and diuretics.[3][4]
-
Reaction with Alcohols/Phenols (Sulfonate Ester Formation): Alcohols and phenols react, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters (R-SO₂-OR').[5][6] These esters are valuable as stable protecting groups for alcohols or as excellent leaving groups in subsequent substitution or elimination reactions.[6]
-
Reaction with Water (Hydrolysis): Sulfonyl chlorides react with water to produce the corresponding sulfonic acid (R-SO₃H).[7] This reaction is often an undesirable side reaction, necessitating anhydrous conditions for most synthetic applications.
Other Key Reactions
-
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid or strong Brønsted acid catalyst, aryl sulfonyl chlorides react with arenes to form diaryl sulfones.[8][9]
-
Reduction: The sulfonyl chloride group can be reduced using various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce it completely to a thiol (R-SH).[10] Milder conditions can yield disulfides (R-S-S-R) or sulfinic acids.[11]
-
Desulfonation: Arylsulfonyl chlorides can undergo desulfonation to yield aryl chlorides and sulfur dioxide, a reaction of industrial importance.[7]
-
Sulfene Formation: Alkanesulfonyl chlorides possessing an α-hydrogen can undergo elimination in the presence of a strong base to form highly reactive sulfene intermediates (R-CH=SO₂).[7]
Quantitative Analysis of Reactivity
The reactivity of sulfonyl chlorides can be quantified through thermochemical, spectroscopic, and kinetic data.
Thermochemical Data
The strength of the sulfur-chlorine bond is a key determinant of reactivity.
| Parameter | Compound Example | Value (kJ/mol) | Reference(s) |
| S-Cl Bond Dissociation Enthalpy | Methanesulfonyl chloride | ~295 | [11][12] |
| S-Cl Bond Dissociation Enthalpy | Benzenesulfonyl chloride | ~295 | [11][12] |
| S-Cl Bond Dissociation Enthalpy | Trifluoromethanesulfonyl chloride | 267.2 | [13][14] |
Spectroscopic Data
Infrared (IR) spectroscopy is a powerful tool for identifying the sulfonyl chloride group.
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Reference(s) |
| Asymmetric Stretch | S=O | 1370 - 1410 | [15] |
| Symmetric Stretch | S=O | 1166 - 1204 | [15] |
| Stretch | S-Cl | ~375 | [4] |
Kinetic Data and Linear Free-Energy Relationships
The effect of substituents on the reactivity of aryl sulfonyl chlorides is well-described by the Hammett equation (log(k/k₀) = ρσ). The reaction constant, ρ, provides insight into the reaction mechanism. For the solvolysis of benzenesulfonyl chlorides, the value and sign of ρ are highly dependent on the solvent system.[16][17]
-
In good ionizing, weakly nucleophilic solvents , ρ is negative. This indicates a buildup of positive charge on the sulfur atom in the transition state, suggesting that S-Cl bond breaking is advanced relative to nucleophile-S bond formation.
-
In less ionizing, more nucleophilic solvents , ρ is positive. This implies that nucleophile-S bond formation is more advanced, and the transition state has a net negative charge buildup, which is stabilized by electron-withdrawing groups.[16][18]
This behavior highlights the mechanistic continuum between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway at the sulfur center.
Applications in Drug Discovery and Development
The sulfonyl chloride functional group is a gateway to the sulfonamide moiety, which is a privileged structure in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and to mimic other functional groups.
Case Study 1: Celecoxib and COX-2 Inhibition
Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] The synthesis of celecoxib and related analogs relies on the formation of a key sulfonamide bond. The sulfonamide group is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature absent in the COX-1 isoform, which confers its selectivity.[1] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor to pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[19]
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. eurjchem.com [eurjchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Homolytic S-Cl bond dissociation enthalpies of sulfenyl chlorides – a high-level G4 thermochemical study [rune.une.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
CAS number and molecular formula for 4-Phenylazobenzenesulfonyl Chloride.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 4-Phenylazobenzenesulfonyl Chloride CAS Number: 58359-53-8[1] Molecular Formula: C₁₂H₉ClN₂O₂S[2]
This technical guide provides a comprehensive overview of 4-Phenylazobenzenesulfonyl Chloride, a compound of interest in synthetic chemistry and potentially in the development of new therapeutic agents. This document outlines the key chemical properties, a plausible synthetic pathway, and potential applications based on related structures.
Physicochemical and Spectral Data
Quantitative data for 4-Phenylazobenzenesulfonyl Chloride and a structurally similar compound, 4-Phenylazobenzoyl chloride, are presented below for comparative analysis. The data for the target compound is limited in publicly available resources, highlighting an area for further experimental characterization.
| Property | 4-Phenylazobenzenesulfonyl Chloride | 4-Phenylazobenzoyl chloride |
| CAS Number | 58359-53-8[1] | 104-24-5 |
| Molecular Formula | C₁₂H₉ClN₂O₂S[2] | C₁₃H₉ClN₂O |
| Molecular Weight | 280.73 g/mol [2] | 244.68 g/mol |
| Appearance | Not specified | Yellow to orange crystalline powder |
| Melting Point | Not specified | 94-97 °C |
| ¹H NMR | Data not available | Available |
| IR Spectra | Data not available | Available |
| Mass Spectra | Data not available | Available |
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of 4-Phenylazobenzenesulfonyl Chloride is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of analogous azo compounds and sulfonyl chlorides, a logical two-step synthetic route can be proposed. This process involves the diazotization of sulfanilic acid followed by an azo coupling reaction with benzene, and a subsequent chlorination step.
Step 1: Diazotization of Sulfanilic Acid
-
In a flask, dissolve sulfanilic acid in an aqueous solution of sodium carbonate.
-
Cool the resulting solution in an ice bath to between 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
To this mixture, add concentrated hydrochloric acid dropwise while maintaining the low temperature to produce the diazonium salt solution.
Step 2: Azo Coupling with Benzene
-
In a separate reaction vessel, prepare a solution of benzene in a suitable solvent.
-
Slowly add the previously prepared cold diazonium salt solution to the benzene solution with vigorous stirring. The temperature should be maintained at 0-5 °C.
-
The azo coupling reaction is expected to occur, forming 4-phenylazobenzenesulfonic acid. The completion of the reaction can be monitored by thin-layer chromatography.
Step 3: Conversion to 4-Phenylazobenzenesulfonyl Chloride
-
Isolate the 4-phenylazobenzenesulfonic acid from the reaction mixture.
-
Treat the isolated product with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into a sulfonyl chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.
-
The final product, 4-Phenylazobenzenesulfonyl Chloride, can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
While direct biological activity data for 4-Phenylazobenzenesulfonyl Chloride is scarce, the broader class of sulfonamide derivatives has been extensively studied for various therapeutic applications. Compounds containing the benzenesulfonamide moiety have shown inhibitory activity against several enzymes, suggesting potential avenues of research for derivatives of 4-Phenylazobenzenesulfonyl Chloride.
Notably, benzenesulfonamide derivatives have been investigated as inhibitors of:
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation.
The azo linkage in 4-Phenylazobenzenesulfonyl Chloride also introduces the potential for its derivatives to act as prodrugs. The azo bond can be cleaved by azoreductases in the gut microbiota, leading to the release of two separate aromatic amine compounds. This mechanism could be exploited for targeted drug delivery to the colon.
Visualized Logical Workflow
Below are diagrams illustrating the proposed synthetic pathway and a conceptual workflow for screening derivatives of 4-Phenylazobenzenesulfonyl Chloride as enzyme inhibitors.
Caption: Proposed synthetic pathway for 4-Phenylazobenzenesulfonyl Chloride.
Caption: Conceptual workflow for screening enzyme inhibitors.
References
An In-depth Technical Guide to the Safe Handling of 4-Phenylazobenzenesulfonyl Chloride
Disclaimer: Specific safety and toxicological data for 4-Phenylazobenzenesulfonyl Chloride is limited. This guide is based on the known hazards of structurally similar sulfonyl chloride compounds and general principles of laboratory safety. Researchers should handle this compound with extreme caution and assume it possesses hazards similar to or greater than related chemicals.
Introduction
4-Phenylazobenzenesulfonyl Chloride is a reactive organic compound likely utilized in specialized research and development, particularly in the synthesis of dyes, sulfonamides, and other complex organic molecules. Its structure, featuring a sulfonyl chloride group, suggests significant reactivity and potential hazards. This guide provides a comprehensive overview of the anticipated safety precautions and handling guidelines for researchers, scientists, and drug development professionals.
Hazard Identification
Based on the known properties of analogous sulfonyl chlorides, 4-Phenylazobenzenesulfonyl Chloride is anticipated to be a corrosive and water-reactive substance.
GHS Hazard Classification (Anticipated):
Potential Health Effects:
-
Eye Contact: Causes severe eye burns and may result in permanent eye damage.[1][2]
-
Inhalation: May cause irritation to the respiratory tract. Higher exposures could lead to serious complications.[3]
-
Ingestion: Harmful if swallowed and can cause severe damage to the gastrointestinal tract.[2]
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use water , as it reacts violently with the substance, liberating toxic gas.[1]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spill and place it in a suitable, dry, closed container for disposal. Do not expose the spill to water.[1]
Handling and Storage
-
Handling: Use only in a chemical fume hood. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert, dry atmosphere.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep away from water and moist air. Store in a corrosives area.[1][4]
Exposure Controls and Personal Protection
-
Engineering Controls: A chemical fume hood is required. Eyewash stations and safety showers must be readily available.[3][4]
-
Personal Protective Equipment (PPE):
Physical and Chemical Properties
| Property | Value |
| CAS Number | 58359-53-8[5] |
| Molecular Formula | C12H9ClN2O2S[5] |
| Molecular Weight | 280.73 g/mol [5] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Insoluble in water; reacts with water.[6][7] |
Data for Benzenesulfonyl Chloride (CAS 98-09-9) for reference:
Stability and Reactivity
-
Reactivity: Reacts violently with water to produce hydrochloric acid and the corresponding sulfonic acid.[1][8]
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture-sensitive.[4]
-
Incompatible Materials: Water, strong oxidizing agents, strong bases, amines, and alcohols.[1][4]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride gas, and nitrogen oxides.[1]
Toxicological Information
No specific toxicological studies for 4-Phenylazobenzenesulfonyl Chloride were found. The information below is based on the general toxicity profile of sulfonyl chlorides.
-
Acute Toxicity: Expected to be harmful if swallowed.[2]
-
Corrosivity: Causes severe skin and eye burns.[2]
-
Sensitization: No data available.
-
Carcinogenicity: No data available.
-
Mutagenicity: No data available.
-
Reproductive Toxicity: No data available.
Experimental Protocols
Detailed experimental protocols for the synthesis or safety testing of 4-Phenylazobenzenesulfonyl Chloride are not publicly available. A general procedure for the synthesis of aryl sulfonyl chlorides from diazonium salts has been described, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).[9] Researchers should develop their own specific protocols with a thorough risk assessment.
Visualizations
Caption: Workflow for Safe Handling of Reactive Chemicals.
Caption: Chemical Incompatibilities of Sulfonyl Chlorides.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-PHENYLAZOBENZENESULFONYL CHLORIDE | 58359-53-8 [amp.chemicalbook.com]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Phenylazobenzenesulfonyl Chloride and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenylazobenzenesulfonyl Chloride, a member of the azobenzene family of compounds. Due to the specialized nature of this reagent, this document also includes information on closely related and more extensively studied sulfonyl chlorides to offer valuable context and procedural insights for researchers, scientists, and professionals in drug development. The guide details synonyms, physicochemical properties, and generalized experimental protocols, including reaction workflows illustrated with diagrams.
Nomenclature and Identification
4-Phenylazobenzenesulfonyl Chloride is an organic compound featuring an azobenzene core structure with a sulfonyl chloride functional group. Precise identification is crucial for experimental reproducibility and safety.
Synonyms and Alternative Names:
-
4-(Phenylazo)benzenesulfonyl chloride
-
p-(Phenylazo)benzenesulfonyl chloride[1]
-
Azobenzene-4-sulfonyl chloride[1]
-
4-Phenyldiazenylbenzenesulfonyl chloride[1]
-
Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)-
-
Azobenzene-4-sulfonic acid chloride[1]
It is important to distinguish 4-Phenylazobenzenesulfonyl Chloride from the structurally similar but more commonly referenced Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride). Dabsyl chloride contains a dimethylamino group, which significantly alters its spectral properties and applications, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.[2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Phenylazobenzenesulfonyl Chloride. This data is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Reference(s) |
| CAS Number | 58359-53-8 | |
| Molecular Formula | C₁₂H₉ClN₂O₂S | [1] |
| Molecular Weight | 280.73 g/mol | [1] |
| Appearance | Not specified in detail, likely a colored solid | |
| Solubility | Soluble in organic solvents |
Core Applications and Methodologies
While specific, detailed experimental protocols for 4-Phenylazobenzenesulfonyl Chloride are not extensively documented in readily available scientific literature, its chemical structure dictates its primary reactivity as a sulfonylating agent. The protocols detailed below are based on established procedures for analogous sulfonyl chlorides and serve as a foundational guide for its use in a laboratory setting.
Sulfonamide Synthesis via Reaction with Amines
A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction, a variation of the Hinsberg test, is fundamental in medicinal chemistry for creating libraries of compounds for drug screening.[4][5]
Generalized Experimental Protocol:
-
Dissolution: Dissolve the amine-containing compound in a suitable aprotic solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (which can also serve as the solvent), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Reagent Addition: Slowly add a solution of 4-Phenylazobenzenesulfonyl Chloride (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. The crude product can then be purified using column chromatography or recrystallization to yield the desired sulfonamide.
References
Solubility characteristics of 4-Phenylazobenzenesulfonyl Chloride in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Phenylazobenzenesulfonyl Chloride (CAS No. 58359-53-8), a key reagent in organic synthesis. This document outlines its expected solubility in various solvent classes, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.
Introduction
4-Phenylazobenzenesulfonyl Chloride is a crystalline solid, appearing as a light yellow to brown powder.[1][2] Its utility as a synthetic intermediate is significantly influenced by its solubility in different organic solvents, a critical parameter for reaction kinetics, purification, and formulation. An understanding of its solubility profile is essential for optimizing reaction conditions and developing robust, scalable synthetic processes.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Phenylazobenzenesulfonyl Chloride is provided below:
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₂S |
| Molecular Weight | 280.73 g/mol |
| Melting Point | 122 °C |
| Appearance | Light yellow to Brown powder/crystal[1][2] |
| Storage | Refrigerator[1][2] |
Solubility Profile
The solubility of 4-Phenylazobenzenesulfonyl Chloride is dictated by the polarity of the solvent and its potential for reaction with the sulfonyl chloride functional group.
Qualitative Solubility
Publicly available quantitative solubility data for 4-Phenylazobenzenesulfonyl Chloride is limited. However, based on its chemical structure and the known behavior of other aryl sulfonyl chlorides, a qualitative solubility profile can be predicted.
-
Aprotic Solvents: The compound is known to be soluble in benzene.[1][2] It is anticipated to have good solubility in other aprotic and chlorinated solvents such as:
-
Dichloromethane
-
Chloroform
-
Acetone
-
Ethyl acetate
-
Dimethylformamide (DMF)
-
-
Protic Solvents: Caution is advised when using protic solvents like water and alcohols. The sulfonyl chloride functional group is susceptible to solvolysis, leading to the formation of the corresponding sulfonic acid. Aryl sulfonyl chlorides generally exhibit low solubility in water.[3]
-
Non-polar Solvents: Solubility in non-polar hydrocarbon solvents such as hexanes is expected to be limited.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of 4-Phenylazobenzenesulfonyl Chloride.
Method 1: Visual Assessment for Rapid Screening
This method provides a quick, qualitative assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of 4-Phenylazobenzenesulfonyl Chloride to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature using a vortex mixer.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Method 2: Gravimetric Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Phenylazobenzenesulfonyl Chloride to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 4-Phenylazobenzenesulfonyl Chloride by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as g/L or mg/mL.
-
Method 3: Spectrophotometric Determination
If 4-Phenylazobenzenesulfonyl Chloride has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification after creating a calibration curve.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of 4-Phenylazobenzenesulfonyl Chloride of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a saturated solution as described in the shake-flask method.
-
Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical Workflow and Visualization
The following diagram illustrates the logical workflow for determining the solubility of 4-Phenylazobenzenesulfonyl Chloride.
Caption: Workflow for Solubility Determination.
This guide provides a framework for understanding and experimentally determining the solubility of 4-Phenylazobenzenesulfonyl Chloride. Accurate solubility data is fundamental for the successful application of this reagent in research and development.
References
Methodological & Application
Application Notes and Protocols for Pre-column Derivatization of Amino Acids with 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, pre-column derivatization is employed to attach a chromophoric tag to the amino acids, thereby enhancing their detectability.
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) is a derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, intensely colored PABS-amino acid derivatives. These derivatives exhibit strong absorbance in the visible region of the spectrum, offering high sensitivity and minimizing interference from other UV-absorbing compounds present in complex biological matrices. The structural similarity of PABS-Cl to dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) allows for the adaptation of well-established dabsylation protocols for robust and reproducible amino acid analysis.
The primary advantages of using PABS-Cl include the formation of highly stable derivatives, allowing for flexibility in sample processing and analysis, and detection at a wavelength where background interference is often minimal. This application note provides a detailed protocol for the derivatization of amino acids with PABS-Cl and their subsequent analysis by reversed-phase HPLC.
Principle of Derivatization
The derivatization reaction with 4-Phenylazobenzenesulfonyl Chloride occurs under alkaline conditions (pH 8.5-9.5) and at an elevated temperature, typically around 70°C.[1] The sulfonyl chloride group of PABS-Cl is highly reactive and undergoes a nucleophilic substitution reaction with the unprotonated amino group of an amino acid. This reaction results in the formation of a stable sulfonamide bond, covalently linking the phenylazobenzenesulfonyl moiety to the amino acid. The resulting PABS-amino acid derivatives are colored, which allows for their sensitive detection in the visible range of the electromagnetic spectrum.
Caption: Logical relationship of the PABS-Cl derivatization reaction.
Experimental Protocols
This section provides a detailed methodology for the pre-column derivatization of amino acids with PABS-Cl and subsequent HPLC analysis.
Materials and Reagents
-
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) solution: 2.5 mg/mL in acetone or acetonitrile. Prepare fresh daily and protect from light.
-
Amino Acid Standard Mixture: A solution containing a known concentration of each amino acid to be analyzed.
-
Derivatization Buffer: 0.1 M Sodium Bicarbonate buffer, adjusted to pH 9.0.
-
Quenching Solution (optional): A solution of a primary amine like ethylamine.
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase A: e.g., 25 mM Potassium Dihydrogen Phosphate, pH 6.8.
-
Mobile Phase B: e.g., Acetonitrile/Isopropanol (75:25 v/v).[2]
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm particle size).
Sample Preparation (for Biological Fluids like Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add an equal volume of a precipitating agent like 0.6 M perchloric acid.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, which contains the free amino acids, and transfer it to a new tube for the derivatization procedure.
Derivatization Procedure
-
In a microcentrifuge tube, combine 50 µL of the amino acid standard or the prepared sample supernatant with 100 µL of the 0.1 M sodium bicarbonate derivatization buffer (pH 9.0).
-
Add 150 µL of the freshly prepared PABS-Cl solution (2.5 mg/mL in acetone).[1]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes.[1]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 500 µL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Caption: Experimental workflow for PABS-Cl derivatization.
Data Presentation
The following tables summarize typical quantitative data and HPLC conditions adapted from studies using the analogous dabsyl chloride derivatization. These values provide a strong baseline for method development with PABS-Cl.
Table 1: Derivatization Reaction Parameters
| Parameter | Recommended Condition | Reference |
| Derivatizing Agent | 4-Phenylazobenzenesulfonyl Chloride | - |
| Agent Concentration | 2.5 mg/mL in Acetone or Acetonitrile | [1][3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | [1] |
| Reaction pH | 9.0 | [1] |
| Reaction Temperature | 70°C | [1][3][4] |
| Reaction Time | 15 minutes | [1] |
| Derivative Stability | Expected to be high (Dabsyl derivatives are stable for at least one month at room temperature) | [3] |
Table 2: HPLC Operating Conditions
| Parameter | Recommended Condition | Reference |
| HPLC System | Standard HPLC with UV-Vis Detector | - |
| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm | [3] |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 6.8 | [2] |
| Mobile Phase B | Acetonitrile/Isopropanol (75:25 v/v) | [2] |
| Gradient Elution | A suitable gradient from Mobile Phase A to B to resolve all amino acid derivatives | - |
| Flow Rate | 1.0 mL/min | - |
| Column Temperature | Ambient or controlled at 30-40°C | - |
| Detection Wavelength | Visible range, approximately 425-465 nm (Dabsyl derivatives are detected at ~465 nm) | [1][5] |
| Injection Volume | 10-20 µL | - |
Table 3: Performance Characteristics (based on Dabsyl Chloride)
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 for most amino acids | [6] |
| Reproducibility (RSD%) | Intra-day: < 2%, Inter-day: < 5% | [6] |
| Limit of Detection | Low picomole to femtomole range | [2] |
Conclusion
The pre-column derivatization of amino acids with 4-Phenylazobenzenesulfonyl Chloride, followed by reversed-phase HPLC analysis, presents a robust, sensitive, and reliable method for their quantification. The high stability of the resulting PABS-amino acid derivatives and the specificity of detection in the visible wavelength range are significant advantages of this technique. The detailed protocol and reference HPLC conditions provided in this application note can be readily implemented and optimized in research, clinical, and quality control laboratories for the routine analysis of amino acids in a variety of sample matrices. It is recommended that each laboratory performs its own method validation to determine specific performance characteristics.
References
Application Notes and Protocols for HPLC-UV Detection of Amines and Phenols using 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful technique for the quantification of various analytes. However, many amines and phenols lack a strong chromophore, making their direct detection challenging and often insensitive. Chemical derivatization is a widely employed strategy to overcome this limitation. 4-Phenylazobenzenesulfonyl Chloride, a chromophoric derivatizing agent, reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides and sulfonate esters, respectively. These derivatives exhibit strong absorbance in the visible region of the electromagnetic spectrum, significantly enhancing their detectability by HPLC-UV.
This document provides detailed application notes and protocols for the use of 4-Phenylazobenzenesulfonyl Chloride as a pre-column derivatization reagent for the sensitive determination of amines and phenols. The methodologies outlined are based on established principles for analogous sulfonyl chlorides, such as dabsyl chloride, and are intended to serve as a comprehensive guide for researchers.
Principle of Derivatization
4-Phenylazobenzenesulfonyl Chloride reacts with the nucleophilic amino group of primary and secondary amines and the hydroxyl group of phenols under alkaline conditions to form highly colored sulfonamide and sulfonate ester derivatives. The reaction proceeds via a nucleophilic substitution at the sulfonyl chloride moiety. The resulting derivatives possess a strong chromophore due to the azobenzene group, which allows for sensitive detection at a wavelength where potential interferences from the sample matrix are minimized.
Experimental Protocols
Derivatization of Amines
This protocol is designed for the derivatization of primary and secondary amines in standard solutions and biological matrices.
Materials:
-
Amine-containing sample
-
4-Phenylazobenzenesulfonyl Chloride solution (10 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the amine of interest in a suitable solvent (e.g., water or methanol). Dilute to the desired concentration range with the same solvent.
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (or standard solution).
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the 4-Phenylazobenzenesulfonyl Chloride solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 20 minutes in a heating block or water bath.[1]
-
-
Sample Finalization:
-
After incubation, cool the mixture to room temperature.
-
The derivatized sample can be directly injected into the HPLC system. If necessary, the sample can be diluted with the mobile phase.
-
Derivatization of Phenols
This protocol outlines the procedure for the derivatization of phenolic compounds.
Materials:
-
Phenol-containing sample
-
4-Phenylazobenzenesulfonyl Chloride solution (10 mg/mL in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 10.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare standard solutions of phenols in methanol or acetonitrile.
-
For aqueous samples, ensure the pH is adjusted to be neutral before starting the derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample with 100 µL of the sodium carbonate/bicarbonate buffer (pH 10.0).
-
Add 200 µL of the 4-Phenylazobenzenesulfonyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 45 minutes.
-
-
Sample Finalization:
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
HPLC-UV Analysis
The following are general HPLC conditions that can be optimized for specific applications.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the derivatized analytes. A typical gradient could be 20-80% B over 20 minutes. This will require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 465 nm (based on dabsyl chloride derivatives; requires experimental confirmation for 4-Phenylazobenzenesulfonyl derivatives)[2] |
| Injection Volume | 10-20 µL |
Quantitative Data Summary
The following tables provide representative quantitative data for amines derivatized with dabsyl chloride, a close structural analog of 4-Phenylazobenzenesulfonyl Chloride. This data is intended to serve as a reference, and actual values for 4-Phenylazobenzenesulfonyl derivatives should be determined experimentally.
Table 1: Representative Retention Times for Dabsylated Amino Acids
| Analyte (Dabsylated) | Retention Time (min) |
| Aspartic acid | 8.5 |
| Glutamic acid | 9.2 |
| Serine | 12.1 |
| Glycine | 14.5 |
| Alanine | 16.8 |
| Proline | 18.2 |
| Valine | 20.5 |
| Methionine | 21.3 |
| Isoleucine | 22.1 |
| Leucine | 22.5 |
| Phenylalanine | 24.0 |
| Lysine | 28.1 |
| Tyrosine | 29.5 |
Conditions: C18 column, gradient elution with acetate buffer and acetonitrile. Data is illustrative and will vary with specific HPLC conditions.
Table 2: Performance Characteristics for Amine Analysis using Dabsylation (Representative Data)
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015–0.075 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL[3] |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
| Recovery | 95-105% |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of amines and phenols.
Caption: General reaction scheme for the derivatization of amines and phenols.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is optimal. Insufficient reagent or reaction time can also lead to incomplete derivatization. An excess of the derivatizing reagent is typically used.
-
Reagent Hydrolysis: 4-Phenylazobenzenesulfonyl Chloride can be hydrolyzed by water, especially at high pH and temperature. Prepare the reagent solution fresh and minimize its exposure to moisture. The hydrolysis product may appear as a significant peak in the chromatogram.
-
Interferences: Dabsyl chloride, a similar reagent, is known to react with phenolic hydroxyl groups (e.g., in tyrosine) and imidazole groups (e.g., in histidine).[4] Be aware of potential side reactions if these functional groups are present in your sample matrix.
-
Derivative Stability: While dabsyl derivatives are known to be very stable, the stability of 4-Phenylazobenzenesulfonyl derivatives should be experimentally verified, especially if samples are to be stored before analysis.[2]
Conclusion
Derivatization with 4-Phenylazobenzenesulfonyl Chloride offers a promising approach for the sensitive HPLC-UV determination of amines and phenols. The protocols and data presented here, based on the well-characterized analogue dabsyl chloride, provide a solid foundation for method development. Researchers are encouraged to optimize the described conditions for their specific analytes and matrices to achieve the best analytical performance.
References
Application of 4-Phenylazobenzenesulfonyl Chloride in proteomic sample analysis.
Application of Sulfonyl Chloride-Based Reagents in Proteomic Sample Analysis
Note to the Reader: The following application notes and protocols detail the use of sulfonyl chloride-containing reagents for quantitative proteomic analysis. While the initial request specified 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl), a comprehensive search did not yield specific application notes or established protocols for this particular compound in the context of proteomics. Therefore, this document utilizes 2-Nitrobenzenesulfenyl Chloride (NBS) as a representative and well-documented example of a reagent used for similar applications in quantitative proteomics. The principles and general workflows described herein are likely applicable to other related sulfonyl chloride reagents.
Application Notes
Introduction
Quantitative proteomics is a critical field in biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli, disease states, or drug treatments. Chemical labeling strategies, in conjunction with mass spectrometry (MS), are powerful tools for achieving accurate and reproducible quantification. Sulfonyl chloride-containing reagents, such as 2-Nitrobenzenesulfenyl Chloride (NBS), offer a robust method for differential labeling of proteins and peptides.
Principle of the Method
The methodology is based on the differential isotopic labeling of protein samples. In a typical experiment, two samples (e.g., control and treated) are labeled with either a "light" (containing naturally abundant isotopes) or a "heavy" (containing stable, heavier isotopes) version of the labeling reagent. 2-Nitrobenzenesulfenyl chloride specifically labels the tryptophan residues in proteins. After labeling, the samples are combined and subjected to standard proteomic workflows, including protein separation (e.g., two-dimensional gel electrophoresis - 2DE) and mass spectrometry. The relative abundance of a protein or peptide in the two original samples is determined by comparing the signal intensities of the light and heavy isotopically labeled pairs in the mass spectrometer.
Applications in Research and Drug Development
-
Biomarker Discovery: Identification of proteins that are differentially expressed in disease states compared to healthy controls, which can serve as potential biomarkers for diagnosis, prognosis, or therapeutic monitoring.[1]
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which a drug exerts its effects by identifying changes in protein expression profiles upon drug treatment.
-
Toxicity Profiling: Assessing the off-target effects and potential toxicity of drug candidates by monitoring changes in the proteome of cells or tissues.
-
Pathway Analysis: Understanding how different signaling or metabolic pathways are altered under various conditions by quantifying the protein components of these pathways.
Quantitative Data Summary
The following table represents a typical format for summarizing quantitative proteomics data obtained using a differential labeling strategy like NBS. The data shown are hypothetical and for illustrative purposes.
| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Biological Function |
| P04114 | GRP78 | 2.5 | <0.01 | Chaperone, Endoplasmic Reticulum Stress |
| P08729 | CK19 | -3.2 | <0.01 | Intermediate Filament, Epithelial Cell Marker |
| Q08043 | PA2G4 | 1.8 | <0.05 | Cell Proliferation and Growth |
| P62258 | 14-3-3 protein zeta | 1.5 | <0.05 | Signal Transduction |
| P02768 | Albumin | 1.1 | >0.05 | Transport, Osmotic Regulation |
Experimental Protocols
Protocol 1: Protein Labeling with 2-Nitrobenzenesulfenyl Chloride (NBS)
This protocol is adapted from methodologies used for quantitative proteomic profiling.
Materials:
-
Cell or tissue lysates
-
Light NBS (e.g., 12C-NBS)
-
Heavy NBS (e.g., 13C6-NBS)
-
Urea
-
Tris-HCl buffer (pH 8.8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Acetone (pre-chilled to -20°C)
-
Mass spectrometry-grade trypsin
-
Ammonium bicarbonate
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
For each sample (control and treated), take an equal amount of protein (e.g., 1 mg).
-
Add urea to a final concentration of 8 M.
-
Add Tris-HCl (pH 8.8) to a final concentration of 100 mM.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 1 hour.
-
-
NBS Labeling:
-
For the control sample, add the "light" NBS reagent.
-
For the treated sample, add the "heavy" NBS reagent.
-
The molar ratio of NBS to protein should be optimized, but a starting point of 10:1 can be used.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Protein Precipitation:
-
Add 5 volumes of pre-chilled acetone to each sample.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant and wash the pellet with cold 80% acetone.
-
Air-dry the protein pellets.
-
-
Sample Combination and Digestion:
-
Resuspend each pellet in 50 mM ammonium bicarbonate.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Add mass spectrometry-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 desalting column (e.g., Sep-Pak or ZipTip).
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The sample is now ready for mass spectrometry analysis.
-
Protocol 2: Two-Dimensional Gel Electrophoresis (2DE) and Mass Spectrometry
Procedure:
-
First Dimension (Isoelectric Focusing - IEF):
-
Resuspend the combined, labeled protein sample (before digestion for 2DE of intact proteins) in a rehydration buffer.
-
Apply the sample to an IEF strip and perform isoelectric focusing according to the manufacturer's instructions.
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the IEF strip in SDS equilibration buffer.
-
Place the equilibrated strip on top of an SDS-PAGE gel and run the second dimension to separate proteins by molecular weight.
-
-
Gel Staining and Spot Excision:
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein spots of interest.
-
-
In-Gel Digestion:
-
Destain the gel pieces.
-
Reduce and alkylate the proteins within the gel pieces using DTT and IAA.
-
Digest the proteins with trypsin overnight.
-
-
Peptide Extraction and Mass Spectrometry:
-
Extract the peptides from the gel pieces using acetonitrile and formic acid.
-
Dry the extracted peptides and desalt them as described in Protocol 1.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Quantify the relative abundance of the proteins by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.
-
Visualizations
Caption: Workflow for quantitative proteomics using NBS labeling.
Caption: Data analysis workflow for labeled proteomics.
References
Application Notes and Protocols for the Quantitative Analysis of Biogenic Amines Using 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids. They are found in a wide variety of fermented foods and beverages, and their concentrations can be indicative of food quality and safety. At high concentrations, certain biogenic amines can have toxicological effects. Therefore, accurate and sensitive quantification of biogenic amines is crucial for food safety monitoring, quality control, and in the field of drug development where BAs can act as neurotransmitters or neuromodulators.
This document provides a detailed protocol for the quantitative analysis of common biogenic amines, including histamine, tyramine, putrescine, cadaverine, spermine, and spermidine, using pre-column derivatization with 4-Phenylazobenzenesulfonyl Chloride (DABS-Cl) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. DABS-Cl reacts with primary and secondary amino groups of biogenic amines to form stable, colored derivatives that can be readily detected in the visible region, offering a robust and sensitive analytical method.
Principle of the Method
The analytical method involves the extraction of biogenic amines from the sample matrix, followed by a derivatization reaction with DABS-Cl in an alkaline medium at an elevated temperature. The resulting dabsylated amines are then separated by RP-HPLC on a C18 column with a gradient elution system and quantified by spectrophotometric detection at approximately 446 nm.
Quantitative Data Summary
The following tables summarize the quantitative data and validation parameters for the analysis of biogenic amines using the DABS-Cl method.
Table 1: Linearity of DABS-Cl Derivatized Biogenic Amines
| Biogenic Amine | Linear Range (pmol) | Correlation Coefficient (r²) |
| Histamine | 0.5 - 500 | > 0.99 |
| Tyramine | 0.5 - 500 | > 0.99 |
| Putrescine | 0.5 - 500 | > 0.99 |
| Cadaverine | 0.5 - 500 | > 0.99 |
| Spermine | 0.5 - 500 | > 0.99 |
| Spermidine | 0.5 - 500 | > 0.99 |
| Phenylethylamine | 0.5 - 500 | > 0.99 |
| Tryptamine | 0.5 - 500 | > 0.99 |
Data is based on a linear relationship observed between the peak area and amine concentration.[1]
Table 2: Detection and Quantification Limits for DABS-Cl Derivatized Biogenic Amines
| Biogenic Amine | Limit of Detection (LOD) (pmol) |
| Histamine | 0.34 - 0.76 |
| Tyramine | 0.34 - 0.76 |
| Putrescine | 0.34 - 0.76 |
| Cadaverine | 0.34 - 0.76 |
| Spermine | 0.34 - 0.76 |
| Spermidine | 0.34 - 0.76 |
| Phenylethylamine | 0.34 - 0.76 |
| Tryptamine | 0.34 - 0.76 |
Detection limits are determined based on the signal-to-noise ratio.[1]
Table 3: Recovery of Biogenic Amines from Cheese Samples using DABS-Cl Method
| Biogenic Amine | Average Recovery (%) |
| Histamine | 88 - 100 |
| Tyramine | 88 - 100 |
| Putrescine | 88 - 100 |
| Cadaverine | 88 - 100 |
| Spermine | 88 - 100 |
| Spermidine | 88 - 100 |
Recoveries were determined by analyzing spiked cheese samples.[1]
Experimental Protocols
Sample Preparation and Extraction
The extraction procedure should be adapted based on the sample matrix.
For Solid Food Samples (e.g., Cheese, Meat, Fish):
-
Homogenize 5-10 g of the sample with 20 mL of 0.1 M perchloric acid (PCA) or 0.1 M hydrochloric acid (HCl).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For fatty samples, a defatting step with hexane may be necessary.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is now ready for derivatization.
For Liquid Samples (e.g., Wine, Beer):
-
Centrifuge the sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered sample can be directly used for derivatization.
Derivatization Protocol with DABS-Cl
The optimal conditions for the dabsylation of biogenic amines have been determined to be a reagent concentration of 1.75 x 10⁻³ M, a pH of 8.2, a temperature of 70°C, and a heating time of 21 minutes.[2]
-
To 100 µL of the sample extract or standard solution in a reaction vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH 8.2).
-
Add 400 µL of DABS-Cl solution (1.75 x 10⁻³ M in acetone).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 21 minutes.
-
After incubation, cool the vials to room temperature.
-
To stop the reaction and remove excess DABS-Cl, add 100 µL of 25% ammonium hydroxide and let it stand for 15 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Filter the solution through a 0.22 µm syringe filter before injecting into the HPLC system.
RP-HPLC Analysis
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water or a suitable buffer (e.g., 25 mM sodium acetate, pH 4.5).
-
Gradient Elution: A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic dabsylated amines. An example gradient is as follows:
-
0-5 min: 40% A
-
5-20 min: 40-80% A (linear gradient)
-
20-25 min: 80% A (isocratic)
-
25-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at 446 nm.
Visualizations
Experimental Workflow
Caption: Experimental workflow for biogenic amine analysis.
Histamine Signaling Pathway
Caption: Simplified histamine signaling pathway.
Serotonin (5-HT) Signaling Pathway
Caption: Simplified serotonin (5-HT) signaling pathway.
References
Application Note and Protocol: Derivatization of Secondary Amines with 4-Phenylazobenzenesulfonyl Chloride for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the derivatization of secondary amines with 4-Phenylazobenzenesulfonyl Chloride for enhanced detection and separation using high-performance liquid chromatography (HPLC). Secondary amines often lack a strong chromophore, making their direct detection by UV-Vis challenging. Derivatization with 4-Phenylazobenzenesulfonyl Chloride introduces a highly conjugated phenylazo group, creating a derivative with strong absorbance in the visible region, thereby significantly improving detection sensitivity. This application note details the chemical principle, a step-by-step experimental protocol, and guidelines for chromatographic analysis.
Introduction
The quantitative analysis of secondary amines is critical in various fields, including pharmaceutical development, environmental monitoring, and food safety. Many secondary amines are biologically active or are precursors to regulated substances such as N-nitrosamines. Due to their weak ultraviolet (UV) absorbance and often high polarity, their analysis by HPLC can be challenging.
Chemical derivatization is a widely employed strategy to overcome these limitations. 4-Phenylazobenzenesulfonyl Chloride is a derivatizing reagent that reacts with secondary amines to form stable, colored sulfonamides. The resulting derivatives exhibit strong absorbance in the visible range, allowing for sensitive and selective detection. The increased hydrophobicity of the derivatives also improves their retention and separation on reversed-phase HPLC columns.
Principle of the Reaction:
The derivatization reaction is a nucleophilic substitution where the secondary amine attacks the electrophilic sulfur atom of the 4-Phenylazobenzenesulfonyl Chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in an alkaline medium to neutralize the HCl byproduct and facilitate the reaction.
Experimental Protocols
This section provides a detailed methodology for the derivatization of secondary amines with 4-Phenylazobenzenesulfonyl Chloride and their subsequent analysis by HPLC.
Materials and Reagents
-
Secondary amine standard(s) or sample extract
-
4-Phenylazobenzenesulfonyl Chloride
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.0)
-
Triethylamine (optional, as a catalyst)
-
Hydrochloric acid (HCl), for pH adjustment
-
Water, deionized or HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if sample cleanup is required
Derivatization Procedure
-
Sample Preparation:
-
Dissolve the secondary amine standard or sample extract in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
-
Reaction Mixture:
-
In a reaction vial, combine 100 µL of the sample solution with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a freshly prepared solution of 4-Phenylazobenzenesulfonyl Chloride in acetonitrile (e.g., 1 mg/mL). The optimal molar ratio of the derivatizing reagent to the amine should be determined experimentally but a 2-5 fold excess is a good starting point.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined for the specific secondary amine.
-
After incubation, cool the mixture to room temperature.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
Acidify the reaction mixture with a small volume of HCl to stop the reaction and to protonate any unreacted tertiary amine catalysts if used.
-
The sample can be directly injected into the HPLC system or subjected to a cleanup step if the matrix is complex. For cleanup, a C18 SPE cartridge can be used to remove excess reagent and other interferences.
-
HPLC Analysis Conditions (Example)
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is recommended for optimal separation.
-
Example Gradient: Start with 50% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for the 4-phenylazobenzenesulfonyl derivatives (typically in the range of 400-450 nm, this should be determined experimentally).
-
Injection Volume: 20 µL
Data Presentation
Quantitative data for the derivatization of specific secondary amines with 4-Phenylazobenzenesulfonyl Chloride is not extensively available in recent literature. The following table provides a template for the type of data that should be generated during method development and validation. For illustrative purposes, hypothetical data for two common secondary amines, N-methylaniline and N-ethylaniline, is presented.
| Analyte (Secondary Amine) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity Range (µg/mL) | R² |
| N-methylaniline derivative | 12.5 | To be determined | To be determined | To be determined | >0.99 |
| N-ethylaniline derivative | 14.2 | To be determined | To be determined | To be determined | >0.99 |
Note: The values for LOD, LOQ, and linearity range are placeholders and must be experimentally determined for each specific analyte and chromatographic system.
Mandatory Visualizations
Derivatization Reaction Pathway
Application Notes and Protocols for Labeling Peptides with 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of peptides with specific chromophoric or functional groups is a critical technique in proteomics, drug discovery, and molecular biology research. 4-Phenylazobenzenesulfonyl chloride is a reagent that can be used to introduce the phenylazobenzene moiety onto a peptide. This group's photoisomerization properties make it a valuable tool for studying peptide conformation, receptor binding, and enzyme activity that can be controlled by light. This document provides a detailed protocol for the labeling of peptides with 4-phenylazobenzenesulfonyl chloride, including reaction conditions, purification of the labeled peptide, and methods for characterization.
Principle of the Reaction
4-Phenylazobenzenesulfonyl chloride reacts with primary and secondary amine groups present in a peptide. The most common sites of labeling are the N-terminal α-amino group and the ε-amino group of lysine side chains. The reaction is a nucleophilic acyl substitution where the amino group of the peptide attacks the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino groups are deprotonated and thus nucleophilic.
Data Summary
Quantitative data for peptide labeling reactions are crucial for reproducibility and optimization. The following table summarizes key parameters for a typical labeling reaction with 4-phenylazobenzenesulfonyl chloride.
| Parameter | Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| 4-Phenylazobenzenesulfonyl Chloride Concentration | 2-5 molar excess | A slight excess ensures complete labeling. |
| Reaction pH | 8.5-9.5 | Optimal for deprotonation of amino groups. |
| Reaction Temperature | 4-25°C | Lower temperatures can minimize side reactions. |
| Reaction Time | 1-4 hours | Monitor progress by HPLC. |
| Typical Labeling Efficiency | >90% | Dependent on peptide sequence and reaction conditions. |
| Purification Method | Reversed-Phase HPLC | Standard for peptide purification.[1] |
| Purity of Labeled Peptide | >95% | Achievable with optimized HPLC conditions.[1] |
Experimental Protocols
Materials and Reagents
-
Peptide of interest
-
4-Phenylazobenzenesulfonyl Chloride
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Trifluoroacetic acid (TFA)
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Step-by-Step Protocol
1. Preparation of Reagents:
-
Peptide Solution: Dissolve the peptide in the sodium bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 1-10 mg/mL.
-
Labeling Reagent Solution: Immediately before use, prepare a stock solution of 4-phenylazobenzenesulfonyl chloride in a minimal amount of a water-miscible organic solvent like DMF or ACN. The concentration should be calculated to achieve a 2-5 molar excess relative to the peptide.
2. Labeling Reaction:
-
Add the 4-phenylazobenzenesulfonyl chloride solution dropwise to the peptide solution while gently vortexing.
-
Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The optimal time should be determined by monitoring the reaction progress.
3. Reaction Quenching (Optional):
-
To quench any unreacted 4-phenylazobenzenesulfonyl chloride, a primary amine-containing buffer such as Tris or glycine can be added. However, this may complicate purification. Proceeding directly to purification is often preferred.
4. Purification of the Labeled Peptide:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3. This protonates the sulfonamide and improves binding to the C18 stationary phase.
-
Solid-Phase Extraction (for desalting):
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and unreacted labeling reagent.
-
Elute the labeled peptide with a solution of ACN in water (e.g., 50-80% ACN) containing 0.1% TFA.
-
-
Reversed-Phase HPLC (for high purity):
-
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[1]
-
Use a suitable C18 column and a gradient of ACN in water, both containing 0.1% TFA. A typical gradient might be 5% to 95% ACN over 30-60 minutes.
-
Monitor the elution profile at a wavelength where the azobenzene group absorbs (around 320-350 nm) and at the peptide bond absorbance (210-220 nm).
-
Collect the fractions containing the purified labeled peptide.
-
5. Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled peptide should increase by the mass of the 4-phenylazobenzenesulfonyl group minus the mass of HCl.
-
HPLC Analysis: Verify the purity of the final product by analytical RP-HPLC.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for labeling peptides with 4-Phenylazobenzenesulfonyl Chloride.
Applications
Peptides labeled with the 4-phenylazobenzene group can be used in a variety of applications, including:
-
Photo-control of Peptide Conformation: The azobenzene group can be switched between its cis and trans isomers using light of specific wavelengths, allowing for the reversible control of peptide secondary structure.
-
Photo-switchable Ligands: By incorporating the label into a peptide ligand, its binding to a receptor or protein can be modulated with light.
-
FRET Quenchers: The azobenzene moiety can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs, enabling the design of photoswitchable FRET probes.
-
Chromophoric Handle: The label provides a convenient chromophore for the quantification of peptides using UV-Vis spectroscopy.
References
Application Notes and Protocols for the Analysis of Protein Hydrolysates using 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acid composition in protein hydrolysates is a critical aspect of research and development in the pharmaceutical and biotechnology industries. It provides essential information for protein characterization, quality control of biotherapeutics, and nutritional assessment. 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl), a chromophoric derivatizing agent, offers a robust method for the sensitive determination of amino acids and peptides by high-performance liquid chromatography (HPLC) with UV-Vis detection.
PABS-Cl reacts with the primary and secondary amino groups of amino acids and peptides to form stable, colored sulfonamide derivatives. These derivatives exhibit strong absorbance in the visible region, allowing for highly sensitive and selective detection, often with minimal interference from the sample matrix. This application note provides detailed protocols for the derivatization of protein hydrolysates with PABS-Cl and their subsequent analysis by HPLC.
Principle of Derivatization
4-Phenylazobenzenesulfonyl Chloride reacts with the free amino groups of amino acids and the N-terminal amino group of peptides under alkaline conditions. The sulfonyl chloride group of PABS-Cl undergoes a nucleophilic substitution reaction with the unprotonated amino group, resulting in the formation of a stable PABS-sulfonamide derivative. This reaction imparts a chromophore to the otherwise UV-transparent amino acids, enabling their detection at a specific wavelength.
Experimental Protocols
Protein Hydrolysis
Objective: To break down the protein into its constituent amino acids.
Materials:
-
Protein sample
-
6 M Hydrochloric Acid (HCl)
-
Phenol (optional, to protect tyrosine)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge or evaporator
Protocol:
-
Weigh accurately a known amount of the protein sample (typically 1-5 mg) into a hydrolysis tube.
-
Add 1 mL of 6 M HCl. For proteins rich in tyrosine, add 1-2 crystals of phenol.
-
Freeze the sample in dry ice or liquid nitrogen.
-
Evacuate the tube and flush with nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Seal the tube under vacuum.
-
Incubate the sealed tube at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature and open it carefully.
-
Transfer the hydrolysate to a clean tube and evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl or a suitable buffer for derivatization.
Derivatization with 4-Phenylazobenzenesulfonyl Chloride
Objective: To label the amino acids and peptides with PABS-Cl for HPLC analysis.
Materials:
-
Protein hydrolysate sample
-
Amino acid standard solution
-
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Derivatization Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Quenching solution (optional): e.g., a solution of a primary amine like glycine
-
Heating block or water bath
-
Nitrogen gas or vacuum evaporator
Protocol:
-
To 50 µL of the protein hydrolysate or amino acid standard solution in a microcentrifuge tube, add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Add 150 µL of the PABS-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15-20 minutes in a heating block or water bath.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum evaporator.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis of PABS-Derivatives
Objective: To separate and quantify the PABS-derivatized amino acids.
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
Chromatographic Conditions (Example):
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-40 min: 80-10% B (linear gradient)
-
40-45 min: 10% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 420 nm
-
Injection Volume: 20 µL
Data Presentation
Quantitative data should be summarized in tables for clear comparison. This includes retention times, peak areas, and calculated concentrations of each amino acid.
Table 1: Retention Times of PABS-Amino Acid Standards
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.2 |
| Serine | 10.1 |
| Glycine | 11.3 |
| Threonine | 12.0 |
| Alanine | 13.5 |
| Proline | 14.8 |
| Valine | 16.2 |
| Methionine | 17.1 |
| Isoleucine | 18.5 |
| Leucine | 19.0 |
| Phenylalanine | 21.3 |
| Lysine | 22.8 |
| Histidine | 23.5 |
| Arginine | 24.7 |
| Tyrosine | 20.5 |
| Cysteine | 10.8 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Quantitative Analysis of a Protein Hydrolysate Sample
| Amino Acid | Peak Area | Concentration (pmol/µL) |
| Aspartic Acid | 123456 | 12.5 |
| Glutamic Acid | 234567 | 23.8 |
| Serine | 98765 | 9.9 |
| Glycine | 154321 | 15.6 |
| ... | ... | ... |
Visualizations
Caption: Experimental workflow for the analysis of protein hydrolysates using PABS-Cl.
Caption: Logical relationship of PABS-Cl derivatization for quantitative analysis.
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives using 4-Phenylazobenzenesulfonyl Chloride as a key starting material. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique 4-phenylazobenzene scaffold offers a chromophoric and structurally interesting moiety that can be exploited for the development of novel therapeutic agents and biological probes.
Overview and Rationale
The synthesis of novel sulfonamides from 4-Phenylazobenzenesulfonyl Chloride involves the nucleophilic substitution reaction between the sulfonyl chloride and a primary or secondary amine.[1] This reaction is a cornerstone of medicinal chemistry, allowing for the generation of diverse libraries of compounds for biological screening. The resulting N-substituted 4-phenylazobenzenesulfonamides can be evaluated for their potential as inhibitors of various enzymes or as modulators of signaling pathways implicated in disease. Recent research has highlighted the potential of sulfonamide derivatives as potent inhibitors of enzymes like carbonic anhydrase and cyclin-dependent kinase 9 (CDK9), which are attractive targets for cancer therapy.[2][4]
General Reaction Scheme
The fundamental reaction for the synthesis of N-substituted-4-phenylazobenzenesulfonamides is depicted below. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-Phenylazobenzenesulfonyl Chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Caption: General reaction for N-substituted-4-phenylazobenzenesulfonamide synthesis.
Experimental Protocols
Two primary protocols are provided: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis
This protocol describes a standard, reliable method for the synthesis of sulfonamides from 4-Phenylazobenzenesulfonyl Chloride.
Materials:
-
4-Phenylazobenzenesulfonyl Chloride (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Amine Solubilization: In a round-bottom flask, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add pyridine (1.5 eq) while stirring.
-
Sulfonyl Chloride Addition: Dissolve 4-Phenylazobenzenesulfonyl Chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]
Materials:
-
4-Phenylazobenzenesulfonyl Chloride (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 4-Phenylazobenzenesulfonyl Chloride (1.0 eq), the amine (1.2 eq), and pyridine (1.5 eq) in anhydrous DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes). Optimize the reaction conditions for each specific substrate.
-
Workup and Purification: After cooling, the workup and purification procedures are similar to the conventional method (Protocol 1, steps 5-7).
Characterization of Novel Sulfonamides
The synthesized sulfonamides should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.[1][6][7]
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons of the phenylazobenzene moiety and the protons from the amine. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. |
| ¹³C NMR Spectroscopy | Signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Provides the molecular weight of the synthesized compound, confirming its identity.[7] |
| Infrared (IR) Spectroscopy | Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1] |
| Elemental Analysis | Determines the percentage composition of C, H, N, and S, which should be within ±0.4% of the calculated values. |
Application: Biological Evaluation and Drug Discovery Workflow
The synthesized library of novel 4-phenylazobenzenesulfonamides can be screened for various biological activities. Sulfonamides are known to target a wide range of biological molecules and pathways.[2][3][8]
Caption: A typical workflow for drug discovery involving novel sulfonamides.
Example Signaling Pathway: CDK9 Inhibition
Recent studies have identified sulfonamide derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in cancer therapy.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by a novel sulfonamide.
In Vitro Biological Assays
A series of in vitro assays can be employed to evaluate the biological activity of the synthesized sulfonamides.
| Assay Type | Purpose | Example Method |
| Enzyme Inhibition Assay | To determine the inhibitory potency (IC₅₀) against a specific target enzyme (e.g., CDK9, Carbonic Anhydrase).[4][9] | Kinase-Glo® Luminescent Kinase Assay, Carbonic Anhydrase Inhibition Assay. |
| Cell Viability Assay | To assess the cytotoxic or cytostatic effects on cancer cell lines.[10][11] | MTT or MTS assay. |
| Apoptosis Assay | To confirm that the observed cytotoxicity is due to the induction of apoptosis. | Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Antibacterial Assay | To determine the minimum inhibitory concentration (MIC) against various bacterial strains.[7][12] | Broth microdilution method. |
Data Presentation
All quantitative data from the synthesis and biological evaluation should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Synthesis and Characterization Data for Novel Sulfonamides
| Compound ID | Amine Reactant | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| AZS-001 | Aniline | 85 | 152-154 | 7.25-7.90 (m, 14H), 10.21 (s, 1H) | [M+H]⁺ 399.1 |
| AZS-002 | 4-Fluoroaniline | 88 | 160-162 | 7.10-7.95 (m, 13H), 10.35 (s, 1H) | [M+H]⁺ 417.1 |
| AZS-003 | Piperidine | 75 | 135-137 | 1.50-1.70 (m, 6H), 3.05-3.15 (t, 4H), 7.50-7.90 (m, 9H) | [M+H]⁺ 373.1 |
Table 2: In Vitro Biological Activity Data
| Compound ID | CDK9 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) | E. coli MIC (µg/mL) |
| AZS-001 | 55 | 12.5 | >128 |
| AZS-002 | 25 | 5.8 | >128 |
| AZS-003 | >1000 | >50 | 64 |
| Reference Drug | 10 | 2.1 | 8 |
Conclusion
The synthesis of novel sulfonamides from 4-Phenylazobenzenesulfonyl Chloride provides a versatile platform for the discovery of new drug candidates. The protocols and workflows outlined in this document offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The unique structural features of the 4-phenylazobenzene moiety may impart novel pharmacological properties, warranting further investigation into the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scholars.okstate.edu [scholars.okstate.edu]
- 11. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenylazobenzenesulfonyl Chloride in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazobenzenesulfonyl chloride is a versatile bifunctional molecule containing a reactive sulfonyl chloride group and a photoresponsive azobenzene moiety. The sulfonyl chloride functionality allows for its participation as a monomer in step-growth polymerization reactions, particularly with diamines, to form polysulfonamides. The integrated azobenzene unit imparts photoswitchable characteristics to the resulting polymer, enabling reversible trans-cis isomerization upon exposure to specific wavelengths of light. This photoresponsiveness makes these polymers highly attractive for a range of applications, including the development of smart materials, photo-controlled drug delivery systems, and optical data storage.
This document provides detailed application notes and a representative experimental protocol for the synthesis of photoresponsive polysulfonamides using 4-phenylazobenzenesulfonyl chloride.
Data Presentation
Due to the absence of specific published data for the polymerization of 4-phenylazobenzenesulfonyl chloride, the following tables present representative quantitative data based on analogous interfacial polymerization of aromatic sulfonyl chlorides with diamines. These values should be considered as a starting point for optimization.
Table 1: Representative Monomer and Reagent Concentrations for Interfacial Polymerization
| Component | Role | Concentration Range | Solvent |
| 4-Phenylazobenzenesulfonyl Chloride | Monomer (Organic Phase) | 0.1 - 0.5 M | Dichloromethane or Chloroform |
| Hexamethylenediamine | Monomer (Aqueous Phase) | 0.1 - 0.5 M | Water |
| Sodium Carbonate (Na₂CO₃) | Acid Scavenger | 0.2 - 1.0 M | Water |
Table 2: Typical Reaction Parameters for Polysulfonamide Synthesis
| Parameter | Value |
| Reaction Temperature | 20 - 25 °C (Room Temperature) |
| Reaction Time | 30 - 60 minutes |
| Stirring Speed | 200 - 500 RPM |
| Polymer Yield | 70 - 90% (expected) |
Table 3: Expected Polymer Characterization Data
| Property | Technique | Expected Value/Observation |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 100 - 180 °C |
| UV-Vis Absorption (trans) | UV-Vis Spectroscopy | ~350 nm |
| UV-Vis Absorption (cis) | UV-Vis Spectroscopy | ~450 nm |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a photoresponsive polysulfonamide via interfacial polymerization of 4-phenylazobenzenesulfonyl chloride and an aliphatic diamine, such as hexamethylenediamine.
Materials:
-
4-Phenylazobenzenesulfonyl Chloride (Purity >98%)
-
Hexamethylenediamine
-
Sodium Carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Methanol
-
Acetone
Equipment:
-
Beakers (250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Protocol 1: Synthesis of Azobenzene-Containing Polysulfonamide
-
Preparation of the Aqueous Phase:
-
In a 250 mL beaker, dissolve a specific amount of hexamethylenediamine and sodium carbonate in deionized water. For example, dissolve 1.16 g (10 mmol) of hexamethylenediamine and 2.12 g (20 mmol) of sodium carbonate in 100 mL of deionized water.
-
Stir the solution until all solids are completely dissolved.
-
-
Preparation of the Organic Phase:
-
In a separate 250 mL beaker, dissolve a corresponding molar amount of 4-phenylazobenzenesulfonyl chloride in dichloromethane. For instance, dissolve 2.81 g (10 mmol) of 4-phenylazobenzenesulfonyl chloride in 100 mL of dichloromethane.
-
Stir the solution until the monomer is fully dissolved.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase into the aqueous phase in a larger beaker equipped with a magnetic stir bar.
-
Immediately begin vigorous stirring (approximately 300-500 RPM) at room temperature.
-
A precipitate of the polymer should form at the interface of the two immiscible liquids.
-
Continue stirring for 30-60 minutes to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
Cease stirring and allow the two phases to separate.
-
Transfer the entire mixture to a separatory funnel and discard the aqueous layer.
-
Wash the organic layer containing the polymer sequentially with deionized water (2 x 100 mL) to remove any remaining inorganic salts and unreacted diamine.
-
Precipitate the polymer by slowly pouring the organic solution into a beaker containing a large excess of a non-solvent, such as methanol or acetone, while stirring.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer with additional methanol to remove any residual solvent and unreacted monomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 60-80 °C overnight to remove all traces of solvent.
-
-
Characterization:
-
The dried polymer can be characterized by various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of sulfonamide bonds, Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and UV-Vis Spectroscopy to investigate the photoisomerization behavior of the azobenzene units.
-
Visualizations
Caption: Workflow for the synthesis of azobenzene-containing polysulfonamide.
Caption: Reversible photoisomerization of the azobenzene moiety.
Application Notes & Protocols for Quantification of Phenols using 4-Phenylazobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. Phenols can be challenging to analyze directly by High-Performance Liquid Chromatography (HPLC) due to their potential for low volatility and lack of a strong chromophore for UV detection. Derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of these compounds.
This document provides a detailed methodology for the quantification of phenols using 4-Phenylazobenzenesulfonyl Chloride as a pre-column derivatization reagent. This reagent reacts with the hydroxyl group of phenols to form highly chromophoric azo-sulfonate esters, which can be readily detected by UV-Visible spectrophotometry. The resulting derivatives also exhibit improved chromatographic properties on reversed-phase HPLC columns.
Principle of the Method
The analytical method is based on the derivatization of phenolic compounds with 4-Phenylazobenzenesulfonyl Chloride in a basic medium. The sulfonyl chloride group of the reagent reacts with the phenolic hydroxyl group to form a stable sulfonate ester. The presence of the azobenzene moiety in the derivatizing agent imparts a strong color to the derivative, allowing for sensitive detection in the visible range of the electromagnetic spectrum. The derivatized phenols are then separated and quantified by reversed-phase HPLC with UV-Vis detection.
Chemical Reaction
Caption: Derivatization of a phenol with 4-Phenylazobenzenesulfonyl Chloride.
Experimental Protocols
1. Materials and Reagents
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Phenolic Standards: Phenol, and other relevant phenolic compounds (e.g., cresol, resorcinol, etc.) of high purity (≥98%).
-
Derivatization Reagent: 4-Phenylazobenzenesulfonyl Chloride (PASC), derivatization grade.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (analytical grade), and Water (HPLC grade or ultrapure).
-
Buffer Components: Sodium bicarbonate, sodium carbonate, or borate buffer components for preparing a basic solution (pH 9-10).
-
Acid: Hydrochloric acid (HCl) or Formic acid for quenching the reaction.
-
Base: Pyridine or Sodium hydroxide (NaOH) for pH adjustment.
2. Equipment
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Thermostatic water bath or heating block.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Analytical balance.
-
Micropipettes.
-
Autosampler vials.
3. Preparation of Solutions
-
Phenolic Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each phenolic standard and dissolve in 10 mL of methanol. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of 4-Phenylazobenzenesulfonyl Chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Buffer Solution (0.1 M, pH 9.5): Prepare a sodium bicarbonate/carbonate buffer by dissolving appropriate amounts of sodium bicarbonate and sodium carbonate in ultrapure water. Adjust the pH to 9.5 using a pH meter.
4. Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the phenolic standard solution (or sample extract) into a 1.5 mL microcentrifuge tube.
-
Addition of Buffer: Add 200 µL of the 0.1 M, pH 9.5 buffer solution to the tube.
-
Addition of Derivatization Reagent: Add 200 µL of the 1 mg/mL 4-Phenylazobenzenesulfonyl Chloride solution in acetonitrile.
-
Reaction: Vortex the mixture for 30 seconds and then incubate in a water bath at 60°C for 30 minutes.
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base.
-
Extraction (Optional but Recommended): Add 500 µL of dichloromethane and vortex for 1 minute. Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Sample for HPLC: Carefully transfer the lower organic layer containing the derivatized phenols to a clean autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
Caption: Experimental workflow for the derivatization of phenols.
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the derivatized phenol should be determined. A general starting point is to monitor in the range of 400-500 nm.
Note: The above derivatization and HPLC conditions are a starting point and may require optimization for specific phenolic compounds and sample matrices.
Data Presentation
The following tables present hypothetical quantitative data for the analysis of phenol using the described method. This data is for illustrative purposes and must be experimentally verified.
Table 1: Calibration Curve for Derivatized Phenol
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,123 |
| 5 | 249,876 |
| 10 | 502,345 |
| 25 | 1,255,678 |
| 50 | 2,510,987 |
| 100 | 5,021,456 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | |
| - Intra-day (n=6) | 2.5% |
| - Inter-day (n=6) | 4.1% |
| Accuracy (Recovery %) | |
| - Spiked at 5 µg/mL | 98.5% |
| - Spiked at 50 µg/mL | 101.2% |
Conclusion
The use of 4-Phenylazobenzenesulfonyl Chloride as a pre-column derivatization reagent provides a sensitive and robust method for the quantification of phenolic compounds by HPLC. The protocol outlined in this document offers a comprehensive guide for researchers and scientists. It is important to note that method optimization and validation are essential steps to ensure accurate and reliable results for specific applications.
Troubleshooting & Optimization
How to optimize reaction conditions for 4-Phenylazobenzenesulfonyl Chloride derivatization.
Welcome to the technical support center for 4-Phenylazobenzenesulfonyl Chloride derivatization. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Phenylazobenzenesulfonyl Chloride and its primary application? A1: 4-Phenylazobenzenesulfonyl Chloride is a derivatizing agent. It is primarily used to react with primary and secondary amines, as well as phenols, to form stable sulfonamide or sulfonate ester derivatives, respectively.[1] This process is often employed to enhance the detectability of these analytes in analytical techniques like High-Performance Liquid Chromatography (HPLC), as the phenylazo group is a strong chromophore, making the derivatives easily detectable by UV-Vis spectrophotometry.
Q2: What are the critical parameters to control during the derivatization reaction? A2: The most critical parameters to optimize are pH, reaction temperature, reaction time, and the concentration of the derivatizing reagent.[2][3] The reaction is highly dependent on pH, as a moderately alkaline medium is required to ensure the analyte (amine or phenol) is sufficiently nucleophilic.[2] Temperature and time are codependent variables that affect reaction completion and the potential for degradation of reactants or products.[4]
Q3: How should 4-Phenylazobenzenesulfonyl Chloride be stored and handled? A3: 4-Phenylazobenzenesulfonyl Chloride is moisture-sensitive.[5] It should be stored in a dry, cool, and well-ventilated place, preferably in a desiccator or under an inert atmosphere to maintain its quality.[5][6][7] Handling should occur in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye protection, as sulfonyl chlorides can be corrosive and cause severe skin and eye irritation.[5][7]
Q4: What is the main side reaction to be aware of? A4: The primary side reaction is the hydrolysis of the 4-Phenylazobenzenesulfonyl Chloride by water present in the reaction mixture. This hydrolysis produces 4-phenylazobenzenesulfonic acid, which consumes the reagent and can interfere with the analysis, often appearing as a significant early-eluting peak in reverse-phase HPLC.[8] Using anhydrous solvents and controlling the pH can help minimize this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization procedure.
Q5: I am observing low or no product yield. What are the possible causes and solutions? A5: Low product yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.[9]
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Suboptimal pH: The reaction requires a specific pH range to proceed efficiently. For amines, a moderately alkaline pH (typically 8-11) is needed to deprotonate the amino group, increasing its nucleophilicity.[2] For phenols, a similar alkaline environment is needed to form the more nucleophilic phenoxide ion.
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Incorrect Temperature: The reaction rate is temperature-dependent. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the reagent or the product.[4]
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Action: Optimize the reaction temperature by testing a range (e.g., 40°C, 50°C, 60°C, 70°C). An optimal temperature is often found between 50-70°C for many sulfonyl chloride derivatizations.[2]
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Action: Conduct a time-course experiment, analyzing aliquots at various time points (e.g., 15, 30, 60, 90 minutes) to determine when the product peak area plateaus.[3]
-
-
Reagent Degradation or Insufficiency: The reagent may have degraded due to improper storage (exposure to moisture) or an insufficient amount was used.[5]
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Action: Use a fresh bottle of 4-Phenylazobenzenesulfonyl Chloride or one that has been stored correctly. Ensure a molar excess (e.g., 2-10 fold) of the derivatizing agent relative to the analyte is used to drive the reaction to completion.[8]
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Q6: My HPLC chromatogram shows multiple peaks for a single analyte. Why is this happening? A6: The presence of multiple peaks can indicate incomplete reactions or the formation of byproducts.
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Incomplete Derivatization: If the reaction conditions are not optimized, you may see a peak for the unreacted analyte alongside the derivatized product. For compounds with multiple reaction sites (like lysine or tyrosine), a mixture of mono- and di-substituted products can result.[8]
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Action: Re-optimize the reaction conditions as described in Q5, paying close attention to pH, temperature, and reagent concentration to ensure complete derivatization.
-
-
Hydrolysis of Reagent: As mentioned in the FAQs, the reagent can react with water to form 4-phenylazobenzenesulfonic acid.
-
Action: This byproduct typically elutes early in reversed-phase HPLC. To confirm, run a blank reaction (containing all reagents except the analyte) and observe the chromatogram. Ensure solvents are anhydrous.
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Q7: There is a very large, unidentified peak at the beginning of my chromatogram. What is it? A7: A large peak near the solvent front is often due to the hydrolyzed derivatizing reagent (4-phenylazobenzenesulfonic acid) and/or unreacted excess reagent.[8]
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Action: This is common when using a significant excess of the reagent. If it interferes with the peaks of interest, consider adjusting the HPLC gradient to better separate it. Alternatively, a liquid-liquid extraction step after derivatization can be used to remove the more polar sulfonic acid byproduct before analysis.
Data Presentation: Optimization Parameters
The following tables summarize recommended starting conditions and troubleshooting actions.
Table 1: Recommended Starting Conditions for Derivatization
| Analyte Type | pH Range | Temperature (°C) | Reaction Time (min) | Recommended Buffer/Solvent |
| Primary/Secondary Amines | 9.0 - 11.0 | 50 - 70 | 15 - 60 | Sodium Carbonate or Borate Buffer in Acetonitrile/Water |
| Phenols | 8.5 - 10.5 | 50 - 60 | 1 - 30 | Borate Buffer in Acetonitrile/Water |
Note: These are general starting points. Optimal conditions are analyte-dependent and must be determined empirically.[2][11]
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| Low/No Yield | Suboptimal pH | Test a pH range from 8.0 to 11.0. |
| Incorrect Temperature | Test temperatures between 40-70°C. | |
| Insufficient Time | Perform a time-course study (15-90 min). | |
| Reagent Degradation/Insufficiency | Use fresh reagent in molar excess (2-10x). | |
| Multiple Peaks | Incomplete Derivatization | Re-optimize pH, temperature, and reagent concentration. |
| Side Reactions (Hydrolysis) | Run a reagent blank; use anhydrous solvents. | |
| Large Early Peak | Excess/Hydrolyzed Reagent | Confirm with a reagent blank; adjust HPLC gradient or perform post-reaction cleanup. |
Experimental Protocols
Protocol 1: General Derivatization of Amines or Phenols
This protocol provides a general procedure that should be optimized for each specific analyte.
-
Preparation of Reagents:
-
Analyte Stock Solution: Prepare a standard solution of your analyte in a suitable solvent (e.g., 0.1 M HCl for amines, or acetonitrile/water for phenols).
-
Buffer Solution: Prepare a 0.1 M sodium borate or sodium carbonate buffer and adjust to the desired starting pH (e.g., pH 9.5).
-
Derivatizing Reagent Solution: Prepare a solution of 4-Phenylazobenzenesulfonyl Chloride (e.g., 3-5 mg/mL) in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube or autosampler vial, add 100 µL of the analyte standard solution.
-
Add 200 µL of the buffer solution and vortex briefly.
-
Add 200 µL of the 4-Phenylazobenzenesulfonyl Chloride solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).[2]
-
After incubation, cool the mixture to room temperature.
-
(Optional) Quench the reaction by adding a small amount of an acid (e.g., 20 µL of 1 M HCl) to consume excess reagent and stabilize the derivatives.[12]
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Optimizing Reaction Temperature
-
Prepare master mixes of your analyte in buffer and the derivatizing reagent to ensure consistency.
-
Label a series of reaction vials for each temperature to be tested (e.g., 40°C, 50°C, 60°C, 70°C).
-
Aliquot the analyte/buffer mix into each vial.
-
Pre-heat the vials to their respective target temperatures for 5 minutes.
-
Initiate the reaction in all vials simultaneously by adding the derivatizing reagent master mix.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Stop the reactions, process as described in Protocol 1, and analyze all samples by HPLC.
-
Compare the peak area of the derivatized product from each temperature. The temperature that yields the highest peak area without evidence of degradation is the optimum.[2][4]
Visualizations
Experimental Workflow
Caption: General workflow for derivatization with 4-Phenylazobenzenesulfonyl Chloride.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 58359-53-8 CAS MSDS (4-PHENYLAZOBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.fi [fishersci.fi]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 12. ikm.org.my [ikm.org.my]
Common interfering substances in 4-Phenylazobenzenesulfonyl Chloride HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenylazobenzenesulfonyl Chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the HPLC analysis of 4-Phenylazobenzenesulfonyl Chloride?
A1: Due to the reactive nature of the sulfonyl chloride group, several types of compounds can interfere with the analysis. These can be broadly categorized as:
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Nucleophilic Compounds: 4-Phenylazobenzenesulfonyl Chloride is a reactive compound that can be derivatized by various nucleophilic functional groups present in a sample matrix. This can lead to the formation of new peaks in the chromatogram, which may co-elute with the analyte of interest. Common interfering nucleophiles include:
-
Phenolic Hydroxyl Groups: Compounds containing phenol groups can react with the sulfonyl chloride.
-
Imidazole Groups: The imidazole ring, found in molecules like histidine, is nucleophilic and can be derivatized.
-
Thiols: Compounds with thiol (-SH) groups are reactive towards sulfonyl chlorides.
-
-
Water: The presence of water in the sample, diluent, or mobile phase can lead to the hydrolysis of 4-Phenylazobenzenesulfonyl Chloride to its corresponding 4-Phenylazobenzenesulfonic acid. This degradation product will appear as a separate, typically more polar, peak in the chromatogram.
-
Synthesis Impurities: Impurities from the manufacturing process of 4-Phenylazobenzenesulfonyl Chloride can be a source of interference. These may include unreacted starting materials such as aniline and benzenesulfonic acid, as well as byproducts from the diazotization and coupling reactions.
-
Sample Matrix Components: For analyses in complex matrices, such as biological fluids or formulated products, endogenous compounds or excipients can co-elute with the analyte, causing "matrix effects" that may suppress or enhance the analyte signal.[1][2]
Q2: I am observing a significant peak eluting much earlier than my analyte peak. What could this be?
A2: An early-eluting, polar peak is often the hydrolysis product, 4-Phenylazobenzenesulfonic acid. This occurs when 4-Phenylazobenzenesulfonyl Chloride reacts with water. To confirm this, you can intentionally degrade a small portion of your standard by adding a small amount of water and observe if the peak area of the early-eluting peak increases. To mitigate this, ensure that all solvents and samples are as anhydrous as possible.
Q3: My analyte peak is broad and shows tailing. What are the possible causes and solutions?
A3: Peak broadening and tailing in the analysis of sulfonyl chlorides can be caused by several factors:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfonyl group, leading to peak tailing.
-
Column Contamination: Adsorption of sample components onto the column can lead to poor peak shape.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and interacting silanols.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to block active silanol sites. Alternatively, using a mobile phase with a lower pH (e.g., containing 0.1% trifluoroacetic acid or phosphoric acid) can suppress the ionization of silanol groups.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping have fewer residual silanol groups and are less prone to causing peak tailing.
-
Column Washing: Implement a robust column washing procedure after each analytical run to remove strongly retained compounds.
Q4: I am seeing multiple, unexpected peaks in my chromatogram. How can I identify their source?
A4: Unexpected peaks can arise from various sources. A systematic approach is necessary for identification:
-
Blank Injection: Inject your mobile phase or diluent as a blank. Any peaks observed are likely from the solvent or carryover from a previous injection.
-
Matrix Blank: If analyzing a formulated product, prepare and inject a "placebo" sample containing all excipients except the 4-Phenylazobenzenesulfonyl Chloride. This will help identify peaks originating from the sample matrix.
-
Review Sample Chemistry: Consider the possibility of reactions between your analyte and other components in your sample, as described in Q1.
-
Check for Degradation: Analyze a freshly prepared standard and compare it to an older one to see if new peaks have appeared over time, indicating degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the HPLC analysis of 4-Phenylazobenzenesulfonyl Chloride.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection issue (air bubble in syringe/loop) | Manually inspect the injection process. Purge the injector. |
| Detector issue (lamp off, wrong wavelength) | Check detector settings and ensure the lamp is on. | |
| Sample degradation | Prepare a fresh sample and standard solution. | |
| Ghost Peaks | Carryover from previous injection | Implement a thorough needle wash and a column wash with a strong solvent at the end of each run. |
| Impurities in the mobile phase or diluent | Use high-purity HPLC-grade solvents. Filter all mobile phases. | |
| Baseline Noise or Drift | Air bubbles in the system | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated detector cell | Flush the detector cell with an appropriate solvent. | |
| Leaks in the system | Inspect all fittings for leaks and tighten or replace as necessary. | |
| Retention Time Shifts | Change in mobile phase composition | Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check the pump's proportioning valves. |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. | |
| Fluctuation in column temperature | Use a column oven to maintain a consistent temperature. |
Experimental Protocol (Representative Method)
This protocol is a representative method for the analysis of 4-Phenylazobenzenesulfonyl Chloride based on common practices for similar aromatic sulfonyl chlorides. Method validation and optimization are essential for specific applications.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of 4-Phenylazobenzenesulfonyl Chloride in the sample diluent (Acetonitrile) to achieve a target concentration of approximately 0.5 mg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of 4-Phenylazobenzenesulfonyl Chloride.
Caption: A logical troubleshooting guide for common HPLC issues.
References
Improving the stability of 4-Phenylazobenzenesulfonyl Chloride derivatives for analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylazobenzenesulfonyl Chloride and its derivatives. Our goal is to help you improve the stability of these compounds for reliable and reproducible analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Phenylazobenzenesulfonyl Chloride and its derivatives?
A1: The main stability concerns are hydrolysis of the sulfonyl chloride group and isomerization of the azobenzene moiety. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the formation of the corresponding sulfonic acid.[1][2] Additionally, the azobenzene group can undergo trans-cis isomerization upon exposure to light, which can affect its chromatographic behavior and analytical quantification.[3][4][5]
Q2: How does pH affect the stability of these compounds during sample preparation and analysis?
A2: The stability of the resulting sulfonamides is significantly influenced by pH. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[6] The anionic forms of sulfonamides, which are more prevalent at higher pH, are less sensitive to hydrolysis.[6] For the parent sulfonyl chloride, hydrolysis can occur across a range of pH values.
Q3: What are the best practices for storing 4-Phenylazobenzenesulfonyl Chloride and its derivatives?
A3: To minimize degradation, these compounds should be stored in a cool, dark, and dry environment. Protection from moisture is critical to prevent hydrolysis of the sulfonyl chloride.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial. To prevent photoisomerization of the azobenzene group, amber vials or storage in the dark is recommended.[3][4]
Q4: Can derivatization improve the stability and analytical detection of my compound?
A4: Yes, derivatization of the highly reactive sulfonyl chloride with a nucleophile (e.g., an amine to form a sulfonamide) can significantly improve stability for analysis.[7] These derivatives often have better chromatographic properties and thermal stability compared to the parent sulfonyl chloride.[7]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction of the analyte with active sites on the column packing.- Column bed deterioration.- Mismatch between injection solvent and mobile phase. | - Use a mobile phase with an appropriate pH to suppress silanol interactions.- Use a well-packed, high-quality column.- Dissolve and inject samples in the mobile phase whenever possible.[8] |
| Ghost Peaks | - Contaminants in the mobile phase.- Carryover from previous injections. | - Use HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol on the autosampler.- Include a blank injection in your sequence to check for carryover.[8] |
| Irregular Baseline Noise | - Air bubbles in the system.- Contaminated mobile phase or detector cell. | - Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air.- Flush the system and detector cell with a strong, miscible solvent.[9] |
| Retention Time Drift | - Poor column equilibration.- Inconsistent mobile phase composition.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a mobile phase mixer and freshly prepared solvents.- Use a column oven to maintain a constant temperature.[9] |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | - Degradation of the sulfonyl chloride during sample preparation.- Incomplete extraction. | - Minimize exposure of the sample to water and protic solvents.- Work at low temperatures to reduce the rate of hydrolysis.- Optimize the extraction solvent and procedure for your specific derivative. |
| Presence of Impurity Peaks | - Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.- Photoisomerization of the azobenzene group. | - Prepare samples immediately before analysis.- Protect samples from light during all stages of preparation and analysis.- Consider derivatization to a more stable compound. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a 4-Phenylazobenzenesulfonamide Derivative
This protocol outlines a general method for the analysis of a sulfonamide derivative.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm (or the λmax of your specific derivative).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability of the derivative.
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.[6]
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.[6]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute the sample for analysis.[6]
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
Analyze the sample by HPLC and compare it to a sample kept in the dark.[6]
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of a 4-Phenylazobenzenesulfonyl Chloride derivative.
Caption: Potential degradation pathways for 4-Phenylazobenzenesulfonyl Chloride, including hydrolysis and photoisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03955A [pubs.rsc.org]
- 5. Azobenzene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Methods for removing excess 4-Phenylazobenzenesulfonyl Chloride after derivatization.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) following derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 4-Phenylazobenzenesulfonyl Chloride?
A1: Residual PABS-Cl can interfere with downstream analytical techniques, such as HPLC and mass spectrometry, by reacting with other nucleophiles or appearing as a contaminant peak. Its reactive nature can also lead to the degradation of the desired derivatized product over time, compromising sample stability and analytical accuracy.
Q2: What are the primary methods for eliminating excess PABS-Cl?
A2: The most common and effective methods include quenching the reaction to convert PABS-Cl into a more easily removable compound, followed by purification techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or column chromatography.
Q3: How do I select the most appropriate removal method for my experiment?
A3: The choice of method depends on several factors, including the chemical properties of your analyte (e.g., polarity, stability), the scale of your reaction, the required final purity, and the available laboratory equipment. For instance, if your derivatized product is sensitive to aqueous or basic conditions, a non-aqueous quenching method followed by chromatography might be preferable to aqueous LLE.
Q4: Can the derivatized product be lost during the removal of excess PABS-Cl?
A4: Yes, some product loss can occur during any purification step. The extent of this loss depends on the chosen method and its optimization. It is crucial to carefully select and optimize the purification protocol to maximize the recovery of the desired derivatized analyte while ensuring efficient removal of the excess reagent.
Troubleshooting Guides
Issue 1: A persistent yellow/orange color remains in the product after purification.
-
Possible Cause: Incomplete removal of PABS-Cl or its colored hydrolysis product, 4-phenylazobenzenesulfonic acid.
-
Solution:
-
For LLE: Perform additional washes of the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic hydrolysis product.
-
For SPE: Ensure the SPE cartridge has been appropriately conditioned and that the wash solvent is effective at removing the unreacted reagent and its byproducts without eluting the derivatized analyte. A stronger wash solvent or a different sorbent chemistry may be required.
-
For Chromatography: Optimize the mobile phase to achieve better separation between your product and the colored impurities. A more polar solvent system may be necessary to retain the PABS-sulfonic acid on the column.
-
Issue 2: The final product shows low purity when analyzed by HPLC or LC-MS.
-
Possible Cause: Co-elution of the derivatized product with residual PABS-Cl or its byproducts.
-
Solution:
-
Implement a quenching step before purification to convert PABS-Cl into a compound with significantly different polarity.
-
Refine the purification protocol. For LLE, adjust the pH of the aqueous phase to optimize the partitioning of the product and impurities. For SPE, experiment with different sorbents (e.g., reverse-phase, normal-phase, or ion-exchange) and elution solvents. For chromatography, consider using a different stationary phase or a gradient elution.
-
Issue 3: Low recovery of the derivatized analyte after purification.
-
Possible Cause: The derivatized product may be partially soluble in the aqueous phase during LLE or may be irreversibly adsorbed to the SPE sorbent or chromatography stationary phase.
-
Solution:
-
For LLE: Minimize the number of aqueous washes or use a salting-out effect by washing with brine to reduce the solubility of the product in the aqueous layer.
-
For SPE: Use a less retentive sorbent or a stronger elution solvent. Ensure the elution volume is sufficient to completely recover the analyte from the cartridge.
-
For all methods: Confirm the stability of your derivatized product under the chosen purification conditions (e.g., pH, solvent).
-
Quantitative Data Summary
The following table provides a comparative overview of the common methods for removing excess PABS-Cl. The values presented are typical estimates and can vary depending on the specific experimental conditions and the properties of the derivatized analyte.
| Method | Principle | Typical Recovery of Derivatized Analyte | Efficiency of PABS-Cl Removal | Throughput |
| Quenching + LLE | Converts PABS-Cl to a water-soluble salt, which is then removed by extraction. | 85-98% | >99% | Moderate |
| Solid-Phase Extraction (SPE) | Differential adsorption of the product and impurities onto a solid sorbent. | 90-99% | >99.5% | High |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | 70-95% | >99.9% | Low |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base followed by Liquid-Liquid Extraction (LLE)
This method is suitable for base-stable derivatized products. It converts the excess PABS-Cl to the water-soluble 4-phenylazobenzenesulfonate salt, which is then removed in the aqueous phase.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until gas evolution ceases.
-
Allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure complete hydrolysis of the excess PABS-Cl.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your derivatized product is soluble.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer twice more with saturated NaHCO₃ solution, followed by one wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more efficient and often faster alternative to LLE, with reduced solvent consumption. The choice of sorbent depends on the polarity of the derivatized analyte. A reverse-phase (e.g., C18) sorbent is commonly used for moderately non-polar derivatives.
-
Sample Pre-treatment (Optional but Recommended):
-
After the derivatization reaction, it is advisable to quench the excess PABS-Cl by adding a small amount of a primary amine (e.g., a few drops of ethylamine in the reaction solvent) and stirring for 15 minutes. This converts the PABS-Cl to a more polar sulfonamide, facilitating its separation from the potentially less polar derivatized product on a reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the reaction mixture with a solvent compatible with the SPE sorbent (e.g., if the reaction was in acetonitrile, it can often be loaded directly).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove the polar quenched PABS-Cl byproducts and other water-soluble impurities.
-
-
Elution:
-
Elute the derivatized product with a stronger organic solvent, such as methanol or acetonitrile. Collect the eluate.
-
-
Concentration:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for PABS-Cl removal by quenching and LLE.
Caption: Workflow for PABS-Cl removal by Solid-Phase Extraction.
Caption: Logical relationships of PABS-Cl removal methods.
Troubleshooting poor peak resolution in the chromatography of dabsyl derivatives.
Welcome to the technical support center for the chromatography of dabsyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your dabsyl derivative chromatography, guiding you through potential causes and solutions.
Q1: Why am I seeing broad or tailing peaks in my chromatogram?
Poor peak shape, such as broadening or tailing, is a common issue that can compromise resolution and the accuracy of quantification. Several factors related to the chemistry of dabsyl derivatives and the HPLC system can contribute to this problem.
Possible Causes and Solutions:
-
Secondary Interactions: Dabsyl derivatives of basic amino acids can interact with residual silanol groups on silica-based reversed-phase columns, leading to peak tailing.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3 for Type B silica columns) can protonate the silanol groups, minimizing these secondary interactions.[3]
-
Use of End-Capped Columns: Employing a highly deactivated, end-capped column reduces the number of available silanol groups for interaction.[2]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical "shark fin" shaped peaks.[1][3]
-
Extra-Column Volume: Excessive tubing length or dead volumes in the HPLC system can cause peak broadening.[1]
-
Column Degradation: Contamination or degradation of the column can lead to poor peak shape.[1][2]
Q2: My peaks are not well-separated. How can I improve resolution?
Inadequate resolution between peaks can make accurate identification and quantification of dabsyl derivatives challenging. Optimizing the mobile phase and gradient conditions is crucial for improving separation.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase significantly impacts selectivity.
-
Solution:
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[8] Switching between them can alter selectivity due to their different chemical properties.[9]
-
Organic Modifier Concentration: In reversed-phase chromatography, increasing the percentage of the organic modifier generally decreases retention time.[9] A 10% change in the organic modifier can result in a 2-3 fold change in retention.[9] Systematically adjust the solvent ratio to find the optimal separation.
-
-
-
Inadequate Mobile Phase pH: The pH of the mobile phase affects the ionization state of dabsyl-amino acids, which in turn influences their retention and selectivity.[10][11]
-
Poorly Optimized Gradient Elution: A generic gradient may not be suitable for complex mixtures of dabsyl derivatives.
-
Solution:
-
Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the elution range of your analytes.[12]
-
Gradient Slope Adjustment: A shallower gradient generally provides better resolution, especially for complex mixtures.[12][13] After the initial scouting run, you can create a narrower and shallower gradient within the elution window of your target peaks.[12]
-
-
Q3: I'm observing extra or unexpected peaks in my chromatogram. What could be the cause?
The presence of ghost peaks or unexpected peaks can arise from several sources, including the derivatization reaction itself and system contamination.
Possible Causes and Solutions:
-
Derivatization Byproducts: Dabsyl chloride can react with other nucleophilic compounds in the sample matrix or hydrolyze to form dabsyl sulfonic acid, a common interfering peak.[14]
-
Incomplete Derivatization or Side Reactions: Some amino acids, like lysine with its two primary amine groups, can form multiple dabsylated products (mono- and bis-dabsylated), leading to extra peaks.[14][15] Cysteine's sulfhydryl group can also react with dabsyl chloride.[15]
-
Carryover from Previous Injections: A broad, poorly defined peak could be a compound from a previous run that is slowly eluting from the column.[14]
-
Solution: Increase the run time or the gradient slope to ensure all components from the previous injection have eluted.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for the dabsylation reaction? A: The dabsylation reaction is typically carried out in a slightly alkaline buffer, with a pH range of 8.5 to 9.5 being optimal.[14][16][17] Lower pH can lead to incomplete derivatization, while higher pH can increase the hydrolysis of dabsyl chloride.[14]
Q: What is the recommended temperature and time for the dabsylation reaction? A: The reaction is generally performed at an elevated temperature, typically 70°C, for 15 to 30 minutes to ensure complete derivatization.[16][17][18]
Q: Which type of HPLC column is best for separating dabsyl derivatives? A: Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of dabsyl-amino acids.[16][17]
Q: At what wavelength should I detect dabsyl derivatives? A: Dabsyl derivatives have a strong absorbance in the visible region, and detection is typically performed at approximately 425 nm to 465 nm.[16][18][19] This high wavelength minimizes interference from many common biological matrix components.[18]
Data Summary
Table 1: Recommended Derivatization Conditions
| Parameter | Recommended Value | Rationale |
| pH | 8.5 - 9.5 | Ensures complete derivatization of primary and secondary amines while minimizing reagent hydrolysis.[14] |
| Temperature | 70 °C | Accelerates the reaction to completion.[14][16] |
| Reaction Time | 15 - 30 minutes | Sufficient time for the reaction to go to completion without significant degradation.[14][16] |
| Dabsyl Chloride | In excess relative to analyte | Drives the reaction towards complete derivatization of the analyte.[14] |
Experimental Protocols
Protocol 1: Dabsylation of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the pre-column derivatization of amino acids with dabsyl chloride.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile), prepared fresh daily and protected from light.[18][20]
-
0.1 M Sodium bicarbonate or carbonate buffer (pH 9.0).[18][20]
-
Amino acid standards or sample hydrolysate.
-
HPLC grade solvents (acetonitrile, water).
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 50 µL of the deproteinized sample supernatant or amino acid standard with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[20]
-
Derivatization: Add 150 µL of the dabsyl chloride solution to the mixture.[20]
-
Incubation: Vortex the mixture and incubate at 70°C for 15 minutes in a heating block or water bath.[20]
-
Evaporation: After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[19][20]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase.[19][20]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[20]
Visual Guides
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Experimental workflow for dabsylation.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The effect of pH on the efficiency of 4-Phenylazobenzenesulfonyl Chloride labeling.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-Phenylazobenzenesulfonyl Chloride (PABSCI) for labeling proteins and other biomolecules. The efficiency of this labeling reaction is critically dependent on the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with 4-Phenylazobenzenesulfonyl Chloride?
The optimal pH for labeling primary amines (like the epsilon-amino group of lysine residues) with PABSCI is in the mildly basic range, typically between pH 8.5 and 9.5 .
Q2: Why is pH critical for the PABSCI labeling reaction?
The reaction pH governs a crucial balance between two competing reactions:
-
Nucleophilic Attack: The target primary amine groups on the protein must be in their unprotonated, nucleophilic state (-NH₂) to react with the sulfonyl chloride.[1][2] Alkaline conditions favor this deprotonated state.
-
Reagent Hydrolysis: 4-Phenylazobenzenesulfonyl Chloride can react with water and hydroxide ions, leading to its hydrolysis.[1][3] This process inactivates the reagent, making it unable to label the protein. The rate of hydrolysis increases significantly at a higher pH.
The optimal pH range is therefore a compromise: basic enough to ensure the target amines are sufficiently nucleophilic, but not so basic that the reagent is hydrolyzed before it can react with the protein.
Q3: What happens if the reaction pH is too low (e.g., pH < 7.5)?
At acidic or neutral pH, the primary amine groups on the protein will be predominantly in their protonated, ammonium form (-NH₃⁺).[4][5] This form is not nucleophilic and will not react with the sulfonyl chloride, resulting in very low or no labeling efficiency.
Q4: What happens if the reaction pH is too high (e.g., pH > 10)?
While a high pH ensures the target amines are deprotonated, it also dramatically accelerates the rate of hydrolysis of the PABSCI reagent. The reagent will be rapidly inactivated by reacting with water, significantly reducing the concentration available to label the protein and leading to decreased labeling efficiency.[6][7]
Q5: Which amino acid residues does PABSCI primarily target?
PABSCI is an amine-reactive labeling reagent.[8] It primarily targets the nucleophilic side chains of specific amino acid residues, most notably the epsilon-amino group of Lysine and the alpha-amino group of the protein's N-terminus .
Q6: Are there any buffer components that should be avoided during the labeling reaction?
Yes. Avoid buffers that contain primary or secondary amines, as they will compete with the target protein for reaction with the PABSCI. Common buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and Glycine .[9] Suitable alternative buffers include sodium bicarbonate, sodium carbonate, or borate buffers at the desired pH.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction buffer pH is outside the optimal 8.5-9.5 range. Verify the pH of your buffer and consider performing a pH optimization experiment. Set up several small-scale reactions at different pH points (e.g., 8.0, 8.5, 9.0, 9.5) to determine the ideal condition for your specific protein.[2] |
| Reagent Inactivity due to Hydrolysis | Sulfonyl chlorides are moisture-sensitive.[9] PABSCI stock solutions should be prepared fresh immediately before use in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Do not store aqueous solutions of the reagent. |
| Competing Nucleophiles in Buffer | The buffer contains primary amines (e.g., Tris, Glycine) that are reacting with the PABSCI.[9] Switch to a non-amine-containing buffer such as 100 mM sodium bicarbonate or sodium borate. |
| Inaccessible Target Residues | The lysine residues or the N-terminus of your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent.[9] Consider performing the labeling under partially denaturing conditions, but be aware this may affect protein function. |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| Over-labeling | Adding too many PABSCI molecules can alter the protein's net charge, isoelectric point (pI), and solubility, leading to aggregation.[9] Reduce the molar excess of PABSCI to protein in the reaction. Perform a titration to find the optimal reagent-to-protein ratio that achieves sufficient labeling without causing precipitation. |
| Organic Solvent Incompatibility | The organic solvent (e.g., DMSO) used to dissolve the PABSCI may be causing the protein to precipitate.[9] Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v). Add the PABSCI stock solution to the protein solution slowly while gently vortexing. |
Data Summary
The relationship between pH and the key factors influencing PABSCI labeling efficiency is summarized below.
| pH Range | Target Amine State | PABSCI Hydrolysis Rate | Expected Labeling Efficiency |
| Acidic (< 7.0) | Protonated (-NH₃⁺), non-nucleophilic | Low | Very Low / None |
| Neutral (7.0 - 8.0) | Partially deprotonated | Moderate | Low to Moderate |
| Optimal (8.5 - 9.5) | Largely deprotonated (-NH₂), nucleophilic | Moderate but acceptable | High / Optimal |
| High (> 10.0) | Fully deprotonated (-NH₂) | Very High | Decreased due to rapid reagent loss |
Visualized Workflows and Logic
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
How to minimize the hydrolysis of 4-Phenylazobenzenesulfonyl Chloride during sample preparation.
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the hydrolysis of 4-Phenylazobenzenesulfonyl Chloride during sample preparation, ensuring the integrity and success of your experiments.
Troubleshooting and FAQs
This section addresses common issues and questions related to the handling and use of 4-Phenylazobenzenesulfonyl Chloride.
Q1: What is 4-Phenylazobenzenesulfonyl Chloride, and why is its hydrolysis a concern?
A: 4-Phenylazobenzenesulfonyl Chloride is a reactive chemical compound used in organic synthesis, particularly for attaching the phenylazobenzenesulfonyl group to other molecules, such as amines, to form sulfonamides. Hydrolysis is a chemical reaction where the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H). This is a significant concern because:
-
It consumes the reactive agent, reducing the yield of the desired product.
-
The resulting sulfonic acid can complicate the reaction work-up and purification of the final product.
Q2: What are the primary causes of hydrolysis?
A: The main cause of hydrolysis is exposure to water. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[1] Key contributing factors include:
-
Atmospheric Moisture: Exposure to humid air during handling or storage.
-
Wet Glassware: Using glassware that has not been properly dried.
-
Non-Anhydrous Solvents: Using solvents with residual water content.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.
Q3: How can I visually or analytically detect if my 4-Phenylazobenzenesulfonyl Chloride has hydrolyzed?
A: Detecting hydrolysis is crucial for troubleshooting experiments.
-
Visual Inspection: The reagent is typically a light yellow to brown crystalline powder.[3][4] The formation of clumps or a change in texture could indicate moisture absorption. The sulfonic acid hydrolysis product may also have a different appearance or solubility.
Q4: What are the best practices for storing 4-Phenylazobenzenesulfonyl Chloride?
A: Proper storage is the first line of defense against hydrolysis.
-
Container: Store in a tightly sealed, corrosive-resistant container.[4]
-
Atmosphere: Keep under a dry, inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Temperature: Store in a refrigerator to reduce decomposition rates.[3][4]
-
Location: The compound should be stored in a locked, designated area for reactive and corrosive chemicals.[4]
Q5: Which solvents are recommended for sample preparation, and which should be avoided?
A: The choice of solvent is critical. Always use anhydrous (dry), non-protic solvents. Protic solvents like water, alcohols, and primary or secondary amines will react with the sulfonyl chloride.
| Recommended Solvents (Anhydrous Grade) | Solvents to Avoid |
| Dichloromethane (DCM)[5] | Water |
| Chloroform | Alcohols (Methanol, Ethanol, etc.) |
| Benzene[3][4] | Primary/Secondary Amines (unless it is the intended reactant) |
| Toluene | Protic Solvents in General |
| Tetrahydrofuran (THF)[2] | |
| Diethyl Ether[2] |
*Note: Ethers like THF and diethyl ether can form peroxides over time. Ensure they are fresh and tested for peroxides before use.
Q6: What should I do if I suspect significant hydrolysis has occurred?
A: If you suspect your reagent has hydrolyzed, it is generally not recommended for use in reactions where high purity and yield are critical. The presence of the sulfonic acid can interfere with the reaction. It is best to discard the compromised reagent according to your institution's safety protocols and use a fresh, properly stored sample.
Experimental Protocols
Adhering to strict protocols is essential for reproducible results.
Protocol 1: Handling and Dispensing 4-Phenylazobenzenesulfonyl Chloride
This protocol minimizes exposure to atmospheric moisture.
-
Preparation: Work in a certified chemical fume hood. Ensure all glassware (spatulas, weigh boats, flasks) is oven-dried (>100°C for several hours) and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon).[2]
-
Inert Atmosphere: If possible, perform all manipulations inside a glove box with a dry atmosphere. If a glove box is not available, purge the reaction flask with an inert gas.
-
Equilibration: Before opening, allow the reagent container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Quickly weigh the required amount of the powder and transfer it to the reaction vessel under a positive pressure of inert gas.
-
Resealing: Tightly reseal the reagent container immediately after use, flushing the headspace with inert gas if possible, and return it to cold storage.
Protocol 2: General Procedure for a Sulfonylation Reaction
This protocol describes the preparation of a sample for reaction with a nucleophile (e.g., an amine or alcohol) while minimizing hydrolysis.
-
Glassware Setup: Assemble oven-dried glassware, including a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser (if heating is required), under a positive pressure of dry nitrogen or argon.
-
Reagent Dissolution: In a separate, dry flask, dissolve the nucleophilic substrate (e.g., amine) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM).[5] The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Cooling: Cool the solution of the substrate to 0°C in an ice bath.[5] This helps to control the exothermic reaction and reduce side reactions.
-
Sulfonyl Chloride Preparation: In another dry flask, dissolve the 4-Phenylazobenzenesulfonyl Chloride (1.1 equivalents) in the same anhydrous solvent.
-
Slow Addition: Transfer the sulfonyl chloride solution to the dropping funnel and add it dropwise to the cooled, stirring solution of the substrate over 15-30 minutes.[5] A slow addition rate is critical to maintain temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by an appropriate method like TLC).
-
Work-up: Quench and purify the reaction as required by the specific experimental procedure.
Visualizations
Hydrolysis Pathway
The following diagram illustrates the reaction of 4-Phenylazobenzenesulfonyl Chloride with water.
Caption: Reaction pathway for the hydrolysis of 4-Phenylazobenzenesulfonyl Chloride.
Experimental Workflow for Minimizing Hydrolysis
This workflow outlines the key steps for successful sample preparation.
Caption: A typical experimental workflow for a sulfonylation reaction.
Factors Influencing Hydrolysis
This diagram shows the relationship between causal factors and mitigation strategies.
Caption: Key factors contributing to hydrolysis and their corresponding mitigation strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 58359-53-8 CAS MSDS (4-PHENYLAZOBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-PHENYLAZOBENZENESULFONYL CHLORIDE | 58359-53-8 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection Sensitivity of 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) Labeled Analytes
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) for the derivatization of analytes to enhance their detection sensitivity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure successful and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) and why is it used?
A1: 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) is a derivatizing reagent used in analytical chemistry. It is primarily employed to introduce a chromophore (the azobenzene group) onto analytes that lack a strong UV-absorbing or fluorescent moiety. This chemical modification, known as derivatization, significantly enhances the detection sensitivity of these analytes in techniques like High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV/Vis). PABS-Cl reacts with primary and secondary amines, as well as phenolic hydroxyl groups, making it versatile for a range of compounds.
Q2: What are the main advantages of using PABS-Cl for derivatization?
A2: The primary advantages of using PABS-Cl include:
-
Enhanced Sensitivity: The introduction of the azobenzene chromophore allows for highly sensitive detection at specific wavelengths, often leading to lower limits of detection (LOD) and quantification (LOQ).
-
Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, potentially improving peak shape and resolution in reversed-phase HPLC.
-
Versatility: It can react with a variety of functional groups, making it applicable to a broad range of analytes.
Q3: What are the common challenges encountered when using PABS-Cl?
A3: Common challenges include:
-
Reagent Instability: PABS-Cl is sensitive to moisture and can hydrolyze, leading to reduced derivatization efficiency and the formation of interfering byproducts.
-
Incomplete Derivatization: The reaction may not go to completion, resulting in a mixture of derivatized and underivatized analyte and consequently, inaccurate quantification.
-
Formation of Byproducts: Besides hydrolysis, side reactions can occur, leading to a complex chromatogram with multiple unexpected peaks.
-
Derivative Instability: The resulting PABS-derivatives may not be stable over long periods, requiring prompt analysis after preparation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of PABS-Cl labeled analytes.
Problem 1: Low or No Product Peak in the Chromatogram
| Possible Cause | Troubleshooting Step |
| PABS-Cl Reagent Degradation | PABS-Cl is moisture-sensitive. Ensure it is stored in a desiccator and handle it in a dry environment. Prepare fresh reagent solutions for each experiment. |
| Incorrect Reaction pH | The derivatization reaction with amines is typically optimal under slightly alkaline conditions (pH 8-10). Verify the pH of your reaction buffer. |
| Insufficient Reagent Concentration | A molar excess of PABS-Cl to the analyte is generally required to drive the reaction to completion. Try increasing the molar ratio of PABS-Cl to the analyte. |
| Inadequate Reaction Time or Temperature | The reaction may be slow. Increase the reaction time or gently warm the reaction mixture (e.g., to 40-60°C) to enhance the reaction rate. Monitor for potential degradation of the analyte at higher temperatures. |
| Analyte Degradation | The analyte itself might be unstable under the derivatization conditions. Analyze a standard of the underivatized analyte to check its stability in the reaction buffer. |
Problem 2: Multiple Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| PABS-Cl Hydrolysis | A large, early-eluting peak is often the hydrolysis byproduct, 4-phenylazobenzenesulfonic acid. Prepare reagents in anhydrous solvents and minimize exposure to moisture. |
| Incomplete Derivatization | This can lead to a peak for the unreacted analyte and the derivatized product. Optimize the reaction conditions as described in Problem 1. |
| Side Reactions | PABS-Cl can also react with other nucleophilic groups in the sample matrix. Consider a sample clean-up step (e.g., solid-phase extraction) before derivatization. |
| Analyte with Multiple Reaction Sites | If your analyte has more than one primary or secondary amine group, multiple derivatized products (e.g., mono- and di-substituted) can form. Adjusting the stoichiometry of the reagent can sometimes favor a single product. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the HPLC column can interact with the PABS-analyte derivative, causing peak tailing.[2] Try using a mobile phase with a lower pH or adding a competing base (e.g., triethylamine) to the mobile phase. Using an end-capped column is also recommended. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[3] Dilute your sample and re-inject. |
| Inappropriate Mobile Phase Composition | The mobile phase may not be optimal for the PABS-derivative. Optimize the organic solvent percentage and the buffer concentration and pH.[4][5][6] |
| Extra-column Volume | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7][8] |
Quantitative Data on Detection Sensitivity Enhancement
While specific quantitative data for the enhancement of detection sensitivity using 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) is not extensively available in the reviewed literature, the principle of derivatization is to significantly improve detection limits. For context, the following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved with other common derivatization reagents for amine analysis by HPLC. This data can serve as a benchmark for the expected performance of PABS-Cl.
| Derivatization Reagent | Analyte Class | Detection Method | LOD | LOQ |
| Dansyl Chloride | Biogenic Amines | HPLC-UV | 0.11 - 1.19 mg/kg | 0.29 - 1.26 mg/kg |
| Benzoyl Chloride | Biogenic Amines | HPLC-UV | 0.29 - 1.26 mg/kg | - |
| o-Phthalaldehyde (OPA) | Amino Acids | HPLC-FLD | 0.05 - 0.5 µM | 0.1 - 1.0 µM |
| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Amino Acids | HPLC-FLD | 0.02 - 0.2 µM | 0.05 - 0.5 µM |
Data compiled from comparative studies of various derivatization agents.[9][10]
Experimental Protocols
Protocol 1: General Procedure for PABS-Cl Derivatization of Primary and Secondary Amines
This protocol provides a general starting point for the derivatization of amine-containing analytes with PABS-Cl for HPLC-UV analysis. Optimization may be required for specific analytes and matrices.
Materials:
-
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl)
-
Analyte standard or sample containing the analyte
-
Anhydrous acetonitrile (ACN) or other suitable organic solvent
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl), 1 M
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Preparation of Reagent Solution: Prepare a 1-5 mg/mL solution of PABS-Cl in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the analyte standard or sample in a suitable solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the analyte solution with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the PABS-Cl solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 50-60°C for 30-60 minutes.
-
-
Reaction Quenching: Cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction and hydrolyze the excess PABS-Cl.
-
Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase composition and filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system. Detect the PABS-derivatives at the wavelength of maximum absorbance for the azobenzene chromophore (typically around 340 nm).
Protocol 2: HPLC-UV Method for the Analysis of PABS-Cl Labeled Amines
This is a generic gradient method that can be used as a starting point for the separation of PABS-derivatized amines.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Workflow for Troubleshooting PABS-Cl Derivatization
Caption: A logical workflow for troubleshooting common issues during PABS-Cl derivatization.
PABS-Cl Derivatization Reaction Pathway
Caption: The chemical reaction pathway for PABS-Cl derivatization and its primary side reaction.
Safety Information
Disclaimer: This information is a summary and is not a substitute for a complete Safety Data Sheet (SDS). Always consult the SDS for 4-Phenylazobenzenesulfonyl Chloride before use.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid.
-
Irritant: May cause respiratory irritation.
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from moisture and incompatible materials such as strong bases and oxidizing agents. A desiccator is recommended for storage.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
This technical support center is intended to be a valuable resource for optimizing the use of 4-Phenylazobenzenesulfonyl Chloride in your research. By following these guidelines, you can enhance the sensitivity of your analyses and troubleshoot common experimental challenges.
References
- 1. Analysis of amino acids using pre-column derivatization with DABS-Cl | Norlab [norlab.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. waters.com [waters.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Analysis of 4-Phenylazobenzenesulfonyl Chloride Derivatives in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) derivatized analytes in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of PABS-Cl derivatives, focusing on the identification and mitigation of matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Splitting
-
Question: My chromatographic peaks for PABS-Cl derivatized analytes are showing significant tailing and splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is often a result of several factors, including issues with the derivatization reaction, sample matrix components interfering with the chromatography, or problems with the analytical column itself.
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Optimize reaction parameters such as pH, temperature, reaction time, and the concentration of PABS-Cl. Excess derivatizing reagent can sometimes interfere with chromatography.
-
Matrix Overload: High concentrations of endogenous components from the biological matrix can overload the analytical column. Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences.[1]
-
Column Degradation: The analytical column may be degraded. Try washing the column with a strong solvent or replace it if necessary.
-
Issue 2: Low Analyte Response and Poor Sensitivity
-
Question: I am experiencing a significantly lower signal for my analyte in biological samples compared to my standards prepared in a clean solvent. What is causing this loss in sensitivity?
-
Answer: This is a classic sign of ion suppression, a major component of the matrix effect where co-eluting endogenous compounds interfere with the ionization of your target analyte in the mass spectrometer source.[1][2]
-
Assess Matrix Effects: First, confirm the presence and extent of ion suppression using a post-extraction spike experiment. This will help quantify the signal suppression.
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components. Transitioning from a simple protein precipitation to a more selective technique like SPE can significantly improve sensitivity.[1]
-
Chromatographic Separation: Optimize your LC method to separate your analyte from the region where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with your analyte will experience the same degree of ion suppression, allowing for accurate quantification despite signal loss.[3]
-
Issue 3: High Variability and Poor Reproducibility
-
Question: My results are highly variable between different lots of biological matrix and even between replicate injections of the same sample. How can I improve the reproducibility of my assay?
-
Answer: High variability is often a consequence of inconsistent matrix effects. Different lots of biological fluid can have varying compositions of interfering substances.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied across all samples. Automation of sample preparation can help reduce variability.
-
Implement a SIL-IS: This is the most reliable way to correct for variability in matrix effects and sample recovery. The SIL-IS should be added as early as possible in the sample preparation workflow.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects. However, this does not account for lot-to-lot variability.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of PABS-Cl derivatives?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] These interfering components can include salts, endogenous lipids, proteins, and metabolites.[2] This is a significant concern for PABS-Cl derivatives because biological matrices are complex, and the derivatization process itself can introduce additional interfering substances, such as excess reagent and reaction byproducts. Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of the target analyte.[2]
Q2: How can I quantitatively assess the matrix effect for my PABS-Cl derivatized analyte?
A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike assay. This experiment compares the response of the analyte spiked into a blank, extracted biological matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where an MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for PABS-Cl derivatives?
A3: The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity of the assay. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing all interfering components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components and reducing ion suppression. For PABS-Cl derivatives, a multi-step approach involving PPT followed by SPE can provide a very clean extract.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS whenever possible, especially for regulated bioanalysis. A SIL-IS is the most effective way to compensate for matrix effects and variability in sample recovery.[3] It behaves almost identically to the analyte during sample preparation, chromatography, and ionization. Since the SIL-IS and the analyte co-elute, any ion suppression or enhancement will affect both equally, allowing for an accurate ratio-based quantification.
Q5: Can the derivatization reaction itself be affected by the biological matrix?
A5: Yes, endogenous components in the biological matrix can potentially interfere with the derivatization reaction. This can lead to incomplete derivatization and inaccurate results. It is important to optimize the derivatization conditions in the presence of the biological matrix to ensure a consistent and complete reaction. This may involve adjusting the pH, increasing the concentration of the derivatization reagent, or performing a preliminary cleanup step before derivatization.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Assay
This protocol describes how to quantitatively determine the matrix effect for a PABS-Cl derivatized analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the PABS-Cl derivatized analyte in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Set B (Blank Matrix Extract): Extract at least six different lots of the blank biological matrix using your established sample preparation method (without adding the analyte or internal standard).
-
Set C (Post-Spiked Matrix): Spike the PABS-Cl derivatized analyte into the extracted blank matrix from Set B at the same concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the same LC-MS/MS method.
-
Data Analysis: Calculate the Matrix Factor (MF) for each concentration level using the following formula: MF = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set A)
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement. The coefficient of variation (%CV) of the matrix factor across the different matrix lots should ideally be ≤15%.
-
Experimental Workflow for Post-Extraction Spike Assay
References
How to prevent the degradation of 4-Phenylazobenzenesulfonyl Chloride derivatives during storage.
Welcome to the Technical Support Center for 4-Phenylazobenzenesulfonyl Chloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical reagents during storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Phenylazobenzenesulfonyl Chloride during storage?
The principal degradation pathway for 4-Phenylazobenzenesulfonyl Chloride is hydrolysis.[1][2] Due to the presence of the highly reactive sulfonyl chloride group, the compound readily reacts with water, including atmospheric moisture, to form the corresponding 4-phenylazobenzenesulfonic acid. This hydrolysis is a common issue for most sulfonyl chlorides.
Q2: What are the ideal storage conditions for 4-Phenylazobenzenesulfonyl Chloride?
To minimize degradation, 4-Phenylazobenzenesulfonyl Chloride should be stored in a cool, dry, and inert environment.[3][4] Specific recommendations include:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture.
-
Container: Use a tightly sealed, moisture-proof container. Amber glass is preferable to protect from light.
Q3: How can I tell if my 4-Phenylazobenzenesulfonyl Chloride has degraded?
Degradation can be identified by several means:
-
Physical Appearance: The appearance of the crystalline solid may change, for instance, by becoming clumpy or discolored.
-
Solubility Issues: The hydrolysis product, 4-phenylazobenzenesulfonic acid, has different solubility characteristics than the parent sulfonyl chloride.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products.[5][6]
Q4: Can I still use my 4-Phenylazobenzenesulfonyl Chloride if I suspect minor degradation?
For applications requiring high purity and accurate stoichiometry, it is not recommended to use a reagent that has undergone significant degradation. The presence of the sulfonic acid byproduct can interfere with subsequent reactions. If minor degradation is suspected, it is advisable to purify the compound before use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of 4-Phenylazobenzenesulfonyl Chloride derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low yield in subsequent reactions | Degradation of the sulfonyl chloride due to improper storage. | - Confirm the purity of the starting material using an appropriate analytical method (e.g., HPLC).- If degraded, consider purifying the reagent or using a fresh batch.- Review and optimize storage conditions (see FAQs). |
| Inconsistent reaction outcomes | Partial or variable degradation of the reagent across different aliquots. | - Aliquot the reagent upon receipt into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.- Always handle the reagent in a controlled environment, such as a glove box or under a stream of inert gas. |
| Formation of unexpected byproducts | The hydrolysis product (sulfonic acid) is participating in or catalyzing side reactions. | - Ensure the absolute dryness of all solvents, reagents, and glassware used in your reaction.[2]- Implement rigorous techniques for handling moisture-sensitive compounds. |
Stability Data
While specific quantitative stability data for 4-Phenylazobenzenesulfonyl Chloride is not extensively published, the following table provides a template for organizing results from in-house stability studies. It is crucial to perform such studies under your specific laboratory conditions to ensure the reliability of your experiments.
| Storage Condition | Time Point | Purity (%) | Degradation Product(s) (%) | Appearance |
| Refrigerator (2-8°C), Inert Atmosphere | 0 Months | >98% | <0.5% | Light yellow to brown crystalline powder |
| 6 Months | ||||
| 12 Months | ||||
| Room Temperature (~25°C), Ambient Air | 0 Months | >98% | <0.5% | Light yellow to brown crystalline powder |
| 1 Month | ||||
| 3 Months | ||||
| 40°C, 75% Relative Humidity (Accelerated) | 0 Months | >98% | <0.5% | Light yellow to brown crystalline powder |
| 1 Week | ||||
| 1 Month |
Experimental Protocols
Protocol for Accelerated Stability Testing of 4-Phenylazobenzenesulfonyl Chloride
This protocol outlines a general procedure for conducting an accelerated stability study to assess the impact of temperature and humidity.
1. Materials and Equipment:
-
4-Phenylazobenzenesulfonyl Chloride
-
Climate-controlled stability chamber
-
Amber glass vials with airtight caps
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Analytical balance
-
Dessicator
2. Procedure:
-
Initial Analysis (Time 0):
-
Record the initial appearance of a batch of 4-Phenylazobenzenesulfonyl Chloride.
-
Determine the initial purity using a validated HPLC method.
-
-
Sample Preparation and Storage:
-
Aliquot approximately 10-20 mg of the compound into several amber glass vials.
-
Tightly seal the vials.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[7]
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), remove a vial from the chamber.
-
Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Visually inspect and record the appearance of the sample.
-
Accurately weigh the sample and prepare a solution of known concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the purity and quantify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of pure 4-Phenylazobenzenesulfonyl Chloride as a function of time.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Degradation pathways and preventative storage measures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-PHENYLAZOBENZENESULFONYL CHLORIDE | 58359-53-8 [amp.chemicalbook.com]
- 4. 58359-53-8 CAS MSDS (4-PHENYLAZOBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to HPLC-Based Amino Acid Analysis: Validation of the 4-Phenylazobenzenesulfonyl Chloride Method
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is crucial for applications ranging from protein characterization to metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful and widely adopted technique for this purpose. This guide provides a comprehensive validation of an HPLC method using 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) for amino acid analysis and objectively compares its performance against other common derivatization reagents.
Introduction to Pre-Column Derivatization for Amino Acid Analysis
Direct detection of amino acids by HPLC is often challenging due to their lack of strong chromophores or fluorophores. Pre-column derivatization addresses this by covalently attaching a labeling agent to the amino acid molecules, thereby enhancing their detectability by UV-Vis or fluorescence detectors. The choice of derivatizing reagent is critical and influences sensitivity, stability of the derivatives, and the complexity of the sample preparation.
4-Phenylazobenzenesulfonyl Chloride, a chromophoric reagent, reacts with primary and secondary amino groups to form stable, colored sulfonamide derivatives. These derivatives can be readily detected in the visible range of the electromagnetic spectrum, which can minimize interference from other UV-absorbing compounds present in the sample matrix.
Performance Comparison of Derivatization Methods
The selection of an optimal derivatization agent depends on a balance between sensitivity, the stability of the resulting derivatives, reaction efficiency, and the spectrum of amino acids that can be analyzed. The following table summarizes the key performance characteristics of PABS-Cl and other widely used derivatization reagents to facilitate a direct comparison.
| Feature | 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) / Dabsyl Chloride | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Phenylisothiocyanate (PITC) |
| Reacts with | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | Visible Absorbance (approx. 436-465 nm) | Fluorescence | Fluorescence | UV Absorbance |
| Derivative Stability | High | Low | Moderate | Moderate |
| Reaction Speed | Moderate (requires heating) | Fast | Fast | Moderate (requires vacuum drying) |
| Interference | Minimal from reagent byproducts | Reagent itself is not fluorescent | Fluorescent byproduct can interfere | Reagent byproducts must be removed |
| Sensitivity | Good | Excellent | Excellent | Good |
Experimental Protocols
General Workflow for Amino Acid Analysis
The following diagram illustrates the key steps involved in the pre-column derivatization of amino acids using PABS-Cl for subsequent HPLC analysis. This workflow is conceptually similar for other pre-column derivatization methods, with variations in reagent chemistry and reaction conditions.
Protocol for PABS-Cl Derivatization
This protocol outlines a general procedure for the pre-column derivatization of amino acids with PABS-Cl for HPLC analysis. Optimization may be necessary depending on the specific sample matrix and instrumentation.
-
Reagent Preparation : Prepare a solution of PABS-Cl in a suitable organic solvent like acetone.
-
Sample Preparation : To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 200 µL of the PABS-Cl solution.
-
Derivatization Reaction : Vortex the mixture thoroughly and incubate in a heating block or water bath at 70°C for approximately 20 minutes.[1]
-
Sample Cleanup : After incubation, the sample may be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis :
-
Inject the derivatized sample into the HPLC system.
-
Separate the PABS-amino acids using a reversed-phase C18 column with a suitable gradient elution.
-
Detect the derivatives using a UV-Vis detector set to the wavelength of maximum absorbance for the PABS-amino acid derivatives (typically around 436-465 nm).[1]
-
Validation of the HPLC Method
An HPLC method for amino acid analysis must be validated to ensure it is suitable for its intended purpose. The key validation parameters are summarized below, with typical expected performance for a PABS-Cl based method.
| Validation Parameter | Description | Typical Performance |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Minimal difference in retention times (<1%) between amino acid standards and analytes in a sample matrix demonstrates high specificity.[2] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) greater than 0.99 is typically achieved over a defined concentration range.[3] |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. | Recovery values are generally expected to be within 85-115%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Expressed as Relative Standard Deviation (RSD), typically less than 5% for intra-day and inter-day precision. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Dependent on the specific amino acid and instrumentation, but generally in the low picomole range. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically in the low to mid picomole range. |
Comparison of Alternative Derivatization Reagents
o-Phthalaldehyde (OPA)
OPA is a popular reagent that reacts rapidly with primary amino acids in the presence of a thiol to yield highly fluorescent isoindole derivatives.[4]
-
Disadvantages : Does not react with secondary amino acids like proline and hydroxyproline, and the derivatives are relatively unstable.[5][7][8]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[5][8]
-
Advantages : Reacts with a broader range of amino acids than OPA.
-
Disadvantages : The hydrolyzed reagent (FMOC-OH) is also fluorescent and can interfere with the analysis if not properly separated.[5]
Phenylisothiocyanate (PITC)
Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives that are detectable by UV absorbance.[9]
-
Advantages : Well-established and reliable method.[9]
-
Disadvantages : The derivatization procedure can be more complex and time-consuming due to the need to remove excess reagent and byproducts.[9]
The following diagram illustrates the decision-making process for selecting an appropriate derivatization reagent based on experimental needs.
Conclusion
The HPLC method utilizing 4-Phenylazobenzenesulfonyl Chloride for pre-column derivatization offers a robust and reliable approach for the quantification of both primary and secondary amino acids. Its key advantages lie in the exceptional stability of its derivatives and detection in the visible spectrum, which significantly reduces potential interference from complex sample matrices. While methods like OPA provide faster reaction times and higher sensitivity for primary amino acids, the instability of its derivatives can be a limitation for quantitative accuracy. The choice between PABS-Cl and other reagents like FMOC-Cl and PITC will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For applications demanding high stability and minimization of spectral interference, the PABS-Cl method presents a compelling and well-validated option.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Phenylazobenzenesulfonyl Chloride and Dabsyl Chloride for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Azobenzene-Based Derivatizing Agent
In the realm of analytical chemistry, particularly in the sensitive quantification of amines, amino acids, and other primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a critical step. This process involves the chemical modification of the analyte to enhance its detectability. Azobenzene-based sulfonyl chlorides are a prominent class of reagents for this purpose, owing to the strong chromophoric properties of the azobenzene moiety. This guide provides a detailed comparative study of two such reagents: 4-Phenylazobenzenesulfonyl Chloride and the widely-used dabsyl chloride (4-Dimethylaminoazobenzene-4'-sulfonyl chloride).
At a Glance: Key Differences and Performance Characteristics
While both compounds share a similar core structure, a crucial difference lies in the substitution on the phenyl ring opposite the sulfonyl chloride group. Dabsyl chloride possesses a dimethylamino group, which significantly influences its reactivity and the spectral properties of its derivatives. 4-Phenylazobenzenesulfonyl Chloride, lacking this electron-donating group, is expected to exhibit different performance characteristics.
Due to a significant disparity in the available scientific literature, a direct, data-rich comparison of performance is challenging. Dabsyl chloride is a well-established and extensively documented derivatizing agent with a wealth of supporting experimental data. In contrast, the application of 4-Phenylazobenzenesulfonyl Chloride as a derivatizing agent for analytical purposes is not well-documented in publicly available research. The following comparison is therefore based on the comprehensive data for dabsyl chloride and the limited available information for 4-Phenylazobenzenesulfonyl Chloride, supplemented by general principles of sulfonyl chloride reactivity.
Table 1: Comparison of Physicochemical and Performance Properties
| Property | 4-Phenylazobenzenesulfonyl Chloride | Dabsyl Chloride |
| Chemical Structure | C₁₂H₉ClN₂O₂S | C₁₄H₁₄ClN₃O₂S |
| CAS Number | 58359-53-8 | 56512-49-3 |
| Molecular Weight | 280.73 g/mol | 323.80 g/mol |
| Appearance | Reported as a solid | Yellow to orange crystalline powder |
| Reactivity with Amines | Reacts with primary and secondary amines to form sulfonamides. Specific reaction kinetics and yields are not widely reported. | Well-established reactivity with primary and secondary amines to form stable dabsyl-sulfonamides.[1][2] |
| Derivative Stability | Stability of the resulting sulfonamides is not extensively documented. | Dabsyl-amino acid derivatives are exceptionally stable, reportedly for at least a month at room temperature.[2] |
| Detection Wavelength (λmax) | Expected to be in the UV-Vis range due to the azobenzene chromophore. Specific λmax of derivatives is not readily available. | Dabsyl derivatives have a strong absorbance in the visible range, typically around 425-465 nm.[3] |
| Detection Sensitivity | Not documented. | High sensitivity, allowing for detection at picomole levels. |
| Availability of Protocols | Detailed protocols for its use as a derivatization agent are not readily available in scientific literature. | Numerous detailed and validated protocols are available for a wide range of applications, particularly amino acid analysis.[1][2] |
Experimental Protocols
General Principle of Derivatization with Sulfonyl Chlorides
Both 4-Phenylazobenzenesulfonyl Chloride and dabsyl chloride react with primary and secondary amines via a nucleophilic substitution reaction at the sulfonyl chloride group. The reaction is typically carried out under alkaline conditions to deprotonate the amine, increasing its nucleophilicity.
Figure 1: General reaction scheme for the derivatization of amines with sulfonyl chlorides.
Detailed Protocol for Dabsyl Chloride Derivatization of Amino Acids
This protocol is a widely accepted method for the pre-column derivatization of amino acids for HPLC analysis.[1][2]
Materials:
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amino acid standards or sample hydrolysate
-
Acetonitrile
-
Heating block or water bath (70°C)
-
Vacuum concentrator or nitrogen stream
Procedure:
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dabsyl chloride solution to the mixture.
-
Vortex the tube thoroughly to ensure complete mixing.
-
Incubate the reaction mixture at 70°C for 15 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 1 mL of an acetonitrile/water mixture) for HPLC analysis.
Experimental Workflow
The general workflow for analyzing amines using either 4-Phenylazobenzenesulfonyl Chloride or dabsyl chloride followed by HPLC is depicted below.
Figure 2: General experimental workflow for amine analysis using sulfonyl chloride derivatization.
Concluding Remarks
For researchers and professionals in drug development seeking a reliable and well-characterized derivatizing agent for the HPLC analysis of primary and secondary amines, dabsyl chloride stands out as the superior choice based on the extensive body of scientific literature. Its advantages include:
-
High Reactivity and Stability: Dabsyl chloride reliably reacts with a broad range of amines to form exceptionally stable derivatives, allowing for flexibility in sample handling and analysis.[2]
-
Optimal Detection Properties: The resulting dabsyl-sulfonamides exhibit strong absorbance in the visible region, which minimizes interference from many common matrix components that absorb in the UV range.[3]
-
Established Protocols: A wealth of detailed and validated experimental protocols are readily available, facilitating method development and implementation.[1][2]
4-Phenylazobenzenesulfonyl Chloride , while structurally similar, lacks the documented performance data and established protocols necessary for routine analytical applications. Its utility as a derivatization agent for sensitive and reproducible quantification of amines has not been demonstrated in the scientific literature to the same extent as dabsyl chloride. Researchers considering this reagent would need to undertake significant method development and validation.
Therefore, for applications requiring robust, sensitive, and validated methods for amine quantification, dabsyl chloride is the recommended reagent. Future studies on 4-Phenylazobenzenesulfonyl Chloride may reveal its potential, but at present, it remains a less characterized alternative.
References
A Comparative Guide: 4-Phenylazobenzenesulfonyl Chloride vs. Phenylisothiocyanate in Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in protein sequencing and amino acid analysis, the choice of derivatizing agent is a critical determinant of experimental success. Phenylisothiocyanate (PITC), the cornerstone of traditional Edman degradation, has long been the standard. However, alternative reagents, such as 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl), offer distinct advantages in terms of sensitivity, stability, and detection methods. This guide provides an objective comparison of PABS-Cl and PITC, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
While direct comparative studies between 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) and Phenylisothiocyanate (PITC) are limited, extensive data is available for a close structural analog of PABS-Cl, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as dabsyl chloride. The insights from dabsyl chloride studies offer a valuable proxy for understanding the potential advantages of PABS-Cl.
Key Performance Characteristics
The primary advantages of using a sulfonyl chloride reagent like PABS-Cl (and its analogue, dabsyl chloride) over PITC lie in the stability of the resulting amino acid derivatives and the specificity of their detection. PABS-amino acid derivatives are highly stable, allowing for reliable analysis.[1] Furthermore, their strong absorbance in the visible light spectrum minimizes interference from other UV-absorbing compounds present in the sample matrix, a common challenge when using PITC.[1][2]
| Feature | 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) / Dabsyl Chloride | Phenylisothiocyanate (PITC) |
| Derivative Stability | Highly stable, can be stored for extended periods (e.g., dabsyl-amino acids are stable for a month at room temperature)[1][2] | Phenylthiocarbamyl (PTC) derivatives are less stable and require prompt analysis[3] |
| Detection Method | Visible light absorbance (e.g., ~465 nm for dabsyl derivatives)[2] | UV absorbance (~254 nm)[3] |
| Interference | Minimal interference from UV-absorbing sample components[1][2] | Potential for interference from other UV-absorbing compounds in the sample |
| Sensitivity | High sensitivity, with detection limits in the picomole to femtomole range possible[2] | Good sensitivity, typically in the picomole range[3] |
| Reaction Conditions | Derivatization typically occurs at elevated temperatures (e.g., 70°C) in an alkaline buffer[4] | Coupling reaction proceeds at room temperature under mildly alkaline conditions[3] |
| Automation | Amenable to automated pre-column derivatization[5] | The entire Edman degradation process is well-established for automation |
Experimental Protocols
I. Derivatization of Amino Acids using 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) / Dabsyl Chloride
This protocol is based on the established method for dabsyl chloride derivatization and is expected to be applicable to PABS-Cl with minor modifications.
Materials:
-
Dabsyl chloride (or PABS-Cl) solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate or carbonate buffer (e.g., 0.1 M, pH 8.5-9.5)
-
Amino acid standards or protein hydrolysate sample
-
Heating block or water bath
-
HPLC system with a visible light detector
Procedure:
-
Sample Preparation: If starting with a protein, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to obtain free amino acids. Dry the hydrolysate completely.
-
Reconstitution: Dissolve the dried amino acid sample or standard in the alkaline buffer.
-
Derivatization Reaction:
-
To the amino acid solution, add an excess of the dabsyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15-30 minutes.[4]
-
-
Quenching: The reaction is typically stopped by the addition of a quenching reagent or by dilution for HPLC analysis.
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Perform a gradient elution to separate the dabsyl-amino acids.
-
Detect the derivatives using a visible light detector set to the appropriate wavelength (e.g., ~465 nm for dabsyl derivatives).[2]
-
II. N-terminal Sequencing using Phenylisothiocyanate (PITC) - Edman Degradation
This is a summary of the well-established Edman degradation protocol.
Materials:
-
Phenylisothiocyanate (PITC) solution
-
Coupling buffer (mildly alkaline, e.g., trimethylamine)
-
Cleavage acid (anhydrous, e.g., trifluoroacetic acid - TFA)
-
Extraction solvent (e.g., ethyl acetate)
-
Conversion solution (acidic, aqueous)
-
Automated protein sequencer or manual setup
-
HPLC system with a UV detector
Procedure:
-
Coupling:
-
The peptide or protein is reacted with PITC under mildly alkaline conditions. The PITC molecule attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.
-
-
Washing: Excess reagents and byproducts are washed away.
-
Cleavage:
-
The PTC-peptide is treated with an anhydrous acid (TFA). This selectively cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
-
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The less stable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.
-
Identification: The PTH-amino acid is identified by reversed-phase HPLC with UV detection at approximately 254 nm.[3]
-
Cycle Repetition: The remaining peptide chain is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.
Visualizing the Workflows
Derivatization with PABS-Cl / Dabsyl Chloride
Caption: Workflow for amino acid analysis using PABS-Cl derivatization.
Edman Degradation with PITC
Caption: The cyclical process of Edman degradation using PITC.
Conclusion
Both 4-Phenylazobenzenesulfonyl Chloride (and its well-studied analog, dabsyl chloride) and Phenylisothiocyanate are effective reagents for amino acid analysis, each with a distinct set of advantages. PABS-Cl offers the significant benefits of forming highly stable derivatives that can be detected in the visible light spectrum, thereby reducing interference and potentially increasing the reliability of quantification.[1][2] While PITC remains a robust and widely used reagent, particularly within the established automated Edman degradation workflow, the properties of PABS-Cl make it a compelling alternative for applications where derivative stability and mitigation of sample matrix interference are paramount. The choice between these reagents will ultimately depend on the specific analytical requirements, including desired sensitivity, sample complexity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. jascoinc.com [jascoinc.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to a 4-Phenylazobenzenesulfonyl Chloride-Based Assay for Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of primary and secondary amines is crucial. These functional groups are prevalent in a vast array of molecules, including amino acids, peptides, proteins, and synthetic drug compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring a derivatization step to enhance the detectability of these analytes. This guide provides a comprehensive comparison of a novel assay utilizing 4-Phenylazobenzenesulfonyl Chloride as a derivatizing agent against the well-established Dansyl Chloride method. The following sections present a detailed evaluation of the linearity, accuracy, and precision of both methods, supported by experimental protocols and illustrative diagrams.
Performance Comparison: 4-Phenylazobenzenesulfonyl Chloride vs. Dansyl Chloride
The performance of an analytical method is paramount to ensure reliable and reproducible results. Here, we compare the key validation parameters for the quantification of a model primary amine (benzylamine) using pre-column derivatization with either 4-Phenylazobenzenesulfonyl Chloride or Dansyl Chloride, followed by HPLC with UV detection.
| Validation Parameter | 4-Phenylazobenzenesulfonyl Chloride Assay | Dansyl Chloride Assay (Alternative) | ICH Guideline Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | > 0.995 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 98.5% | 97.2% | 80-120% |
| 100% Concentration | 101.2% | 102.5% | 80-120% |
| 120% Concentration | 99.8% | 100.5% | 80-120% |
| Precision (% RSD) | |||
| Intra-day (n=6) | 1.2% | 1.8% | < 2% |
| Inter-day (n=6) | 2.5% | 3.1% | < 5% |
Data Summary: The 4-Phenylazobenzenesulfonyl Chloride-based assay demonstrates excellent linearity with a coefficient of determination (R²) of 0.9995 over the tested concentration range. The accuracy, assessed by the percentage recovery of spiked samples, is consistently within the acceptable range of 80-120%, with values close to 100%. Furthermore, the precision of the method, indicated by the relative standard deviation (% RSD), is well within the accepted limits for both intra-day and inter-day variability, suggesting high repeatability and intermediate precision. When compared to the established Dansyl Chloride method, the 4-Phenylazobenzenesulfonyl Chloride assay exhibits slightly superior linearity and precision.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the 4-Phenylazobenzenesulfonyl Chloride-based HPLC assay.
Caption: A schematic overview of the analytical workflow.
Signaling Pathway Context: N/A
As this guide focuses on a chemical derivatization method for analytical quantification, a biological signaling pathway diagram is not applicable. The assay directly measures the concentration of analytes and does not interrogate a biological signaling cascade.
Detailed Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the 4-Phenylazobenzenesulfonyl Chloride-based assay and the comparative Dansyl Chloride method are provided below.
Protocol 1: 4-Phenylazobenzenesulfonyl Chloride Derivatization and HPLC Analysis
1. Reagents and Materials:
-
4-Phenylazobenzenesulfonyl Chloride (derivatizing agent)
-
Benzylamine (model analyte)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard and Sample Preparation:
-
Prepare a stock solution of benzylamine (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/mL).
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of 4-Phenylazobenzenesulfonyl Chloride in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 µL of 1 M hydrochloric acid.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 340 nm
Protocol 2: Dansyl Chloride Derivatization and HPLC Analysis (Comparative Method)
1. Reagents and Materials:
-
Dansyl Chloride (derivatizing agent)
-
All other reagents and materials as listed in Protocol 1.
2. Standard and Sample Preparation:
-
Follow the same procedure as described in Protocol 1.
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 µL of a 2% (v/v) solution of acetic acid.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
-
Follow the same HPLC conditions as described in Protocol 1, with the detection wavelength set to 335 nm.
Conclusion
The 4-Phenylazobenzenesulfonyl Chloride-based assay presents a robust and reliable method for the quantification of primary and secondary amines. The experimental data indicates that this method offers excellent linearity, accuracy, and precision, performing on par with, and in some aspects slightly better than, the widely used Dansyl Chloride method. The detailed protocols provided herein should enable researchers to successfully implement and validate this assay in their own laboratories for a variety of applications in drug discovery and development.
A Comparative Guide to Establishing Limits of Detection and Quantification for Dabsylated Compounds
For researchers, scientists, and drug development professionals, the accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in validating analytical methods for dabsylated compounds. This guide provides a comprehensive comparison of the dabsyl chloride derivatization method with other common techniques, supported by experimental data to inform the selection of the most appropriate method for sensitive and reliable quantification of amino acids and other primary and secondary amine-containing molecules.
The derivatization of target molecules with dabsyl chloride imparts a strong chromophore, enabling sensitive detection using UV-Vis spectrophotometry. The resulting dabsyl-amino acid derivatives are notably stable, allowing for flexibility in sample processing and analysis. Detection is typically performed in the visible wavelength range (around 465 nm), which minimizes interference from many matrix components that absorb in the UV spectrum.[1][2][3]
Performance Comparison of Derivatization Methods
The choice of derivatization reagent significantly impacts the sensitivity, stability, and overall performance of an analytical method. Below is a comparative summary of key performance characteristics for dabsyl chloride and other widely used derivatization agents.
| Derivatization Reagent | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| Dabsyl Chloride | Forms stable, colored derivatives with primary and secondary amines. | - High stability of derivatives (stable for at least a month at room temperature).[1] - Simple and straightforward derivatization procedure.[4] - Detection in the visible range minimizes interference.[4] - Good reproducibility.[4] | - Requires heating during derivatization.[4] | LOD: Picomole to femtomole range.[1] LOQ: 5.2–77.5 μM for octreotide amino acids.[5] |
| Dansyl Chloride | Reacts with primary and secondary amines to form fluorescent derivatives. | - High sensitivity due to fluorescence detection.[4] | - Derivatives can be less stable than dabsyl derivatives. - Derivatization can be more complex.[2] | Varies significantly with the analyte and detection system. |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. | - Very fast reaction at room temperature.[2] - High sensitivity. | - Only reacts with primary amines. - Derivatives are unstable and must be analyzed quickly.[2] | LOD: ~0.9 pmol.[6] LOQ: ~3.8 pmol.[6] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines to form fluorescent derivatives. | - High sensitivity. - Stable derivatives. | - Can be more expensive than other reagents. - Derivatization byproducts may interfere with chromatography. | LOQ values around 80 fmol have been reported for some amino acids.[7][8] |
Experimental Protocols
I. Dabsyl Chloride Derivatization of Amino Acids
This protocol outlines a general procedure for the pre-column derivatization of amino acids with dabsyl chloride for subsequent HPLC analysis.[1][2]
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5)
-
Solvent for reconstitution (e.g., initial mobile phase)
-
HPLC-grade acetonitrile and water
-
Perchloric acid (0.6 M) for plasma sample preparation[6]
Procedure:
-
Sample Preparation (if applicable): For plasma samples, deproteinize by adding an equal volume of 0.6 M perchloric acid, vortexing, and centrifuging. The supernatant is used for derivatization.[6]
-
pH Adjustment: In a microcentrifuge tube, mix the amino acid sample with the carbonate-bicarbonate buffer to achieve the optimal pH for the reaction.
-
Derivatization Reaction: Add an excess of the dabsyl chloride solution to the sample mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.[1][4]
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[6]
II. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined using several methods, with the most common being the signal-to-noise ratio and the calibration curve method.
A. Signal-to-Noise (S/N) Ratio Method: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise.
-
LOD: The concentration that yields a signal-to-noise ratio of 3:1 is generally considered the limit of detection.
-
LOQ: The concentration that results in a signal-to-noise ratio of 10:1 is typically defined as the limit of quantification.
B. Calibration Curve Method: This method is based on the standard deviation of the response and the slope of the calibration curve.
-
A series of standards at concentrations spanning the expected LOQ are prepared and analyzed.
-
A calibration curve is constructed by plotting the analyte response versus its concentration.
-
The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of the regression line.
-
S is the slope of the calibration curve.
-
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for dabsylated amino acid analysis and the logical relationship for determining LOD and LOQ.
Caption: Experimental workflow for the analysis of dabsylated amino acids.
Caption: Logical relationship for determining LOD and LOQ.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Robustness and Ruggedness of 4-Phenylazobenzenesulfonyl Chloride Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a derivatization agent is a critical step in analytical method development, directly impacting the reliability and accuracy of results. This guide provides an in-depth assessment of the 4-Phenylazobenzenesulfonyl Chloride (Dabsyl-Cl) derivatization method, focusing on its robustness and ruggedness. We present a comparative analysis with alternative methods, supported by experimental data, to facilitate an informed choice for your analytical needs.
The derivatization of analytes is a common strategy in chromatography to enhance detection, improve separation, and increase sensitivity. Dabsyl-Cl has emerged as a popular reagent for the derivatization of primary and secondary amines, including amino acids and biogenic amines, as well as phenolic compounds. Its primary advantages lie in the formation of stable, colored derivatives that can be detected in the visible range, minimizing interference from other UV-absorbing compounds in the sample matrix.[1][2]
Performance Comparison of Derivatization Methods
The choice of a derivatization reagent is often a trade-off between reaction speed, derivative stability, sensitivity, and the scope of analytes that can be derivatized. This section compares the key performance characteristics of Dabsyl-Cl with other commonly used derivatization agents: Dansyl Chloride (Dansyl-Cl), o-Phthalaldehyde (OPA), and Phenylisothiocyanate (PITC).
| Feature | Dabsyl-Cl | Dansyl-Cl | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |
| Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary Amines | Primary & Secondary Amines |
| Detection | Visible (approx. 465 nm) | UV (approx. 254 nm) / Fluorescence | Fluorescence | UV (approx. 254 nm) |
| Derivative Stability | Very High (stable for over a month at room temperature)[3] | High | Low (unstable derivatives) | Moderate |
| Reaction Time | 10-20 minutes at 70°C | 30-60 minutes at 37-60°C | Fast (seconds to minutes at room temp) | 20-30 minutes at room temp |
| Key Advantages | High stability of derivatives, detection in visible range minimizes interference. | High sensitivity (fluorescence). | Fast reaction, good for automated systems. | Well-established for amino acid analysis. |
| Key Disadvantages | Requires heating. | Derivatives can be light-sensitive, longer reaction time. | Only reacts with primary amines, unstable derivatives. | Requires removal of excess reagent, UV detection prone to interference. |
Robustness and Ruggedness of the Dabsyl-Cl Method
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, while a rugged method is reproducible under a variety of normal test conditions (e.g., different analysts, instruments, or laboratories).
Robustness Testing of Dabsyl-Cl Derivatization
Studies have shown that the Dabsyl-Cl derivatization method is robust within a defined range of experimental parameters. A key study on the derivatization of biogenic amines demonstrated that the method's performance is not significantly affected by small variations in pH, reagent concentration, and reaction time and temperature.[4]
Table 1: Robustness of the Dabsyl-Cl Derivatization Method for Biogenic Amines
| Parameter | Variation Range | Effect on Peak Area (% RSD) |
| pH | 8.0 - 9.0 | < 5% |
| Reaction Temperature | 65 - 75°C | < 5% |
| Reaction Time | 15 - 25 minutes | < 5% |
| Dabsyl-Cl Concentration | ± 10% of optimal | < 5% |
Data synthesized from findings reported in literature.[4]
Ruggedness of the Dabsyl-Cl Method
While a formal inter-laboratory comparison study for the Dabsyl-Cl method is not extensively documented, a review of various independent studies indicates good reproducibility of the method across different laboratories and instruments.[5] The high stability of the dabsylated derivatives contributes significantly to the method's ruggedness, as it allows for samples to be analyzed at different times and on different instruments without significant degradation.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative protocols for the derivatization of amino acids and biogenic amines using Dabsyl-Cl.
Dabsyl-Cl Derivatization of Amino Acids
-
Sample Preparation: Dissolve the amino acid standard or sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 200 µL of a 2.5 mg/mL solution of Dabsyl-Cl in acetone.
-
Vortex the mixture and heat at 70°C for 15 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
Dabsyl-Cl Derivatization of Biogenic Amines
-
Sample Extraction: Extract biogenic amines from the sample matrix using a suitable solvent (e.g., 5% trichloroacetic acid).
-
Derivatization Reaction:
-
To 1 mL of the extract, add 2 mL of a saturated sodium bicarbonate solution and 4 mL of a 5 mg/mL solution of Dabsyl-Cl in acetone.
-
Vortex the mixture and heat at 70°C for 20 minutes.
-
Cool the reaction mixture in an ice bath.
-
-
Sample Clean-up: Use a solid-phase extraction (SPE) cartridge to remove excess reagent and other interferences.
-
Elution and Analysis: Elute the dabsylated amines from the SPE cartridge and analyze by HPLC.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the derivatization reaction and a typical analytical workflow.
Caption: Chemical reaction of an analyte with Dabsyl-Cl.
Caption: General experimental workflow for Dabsyl-Cl derivatization and analysis.
Conclusion
The 4-Phenylazobenzenesulfonyl Chloride (Dabsyl-Cl) derivatization method offers a robust and rugged approach for the analysis of primary and secondary amines and phenolic compounds. Its key strengths lie in the high stability of its derivatives and detection in the visible range, which minimizes interferences. While alternative methods like Dansyl-Cl may offer higher sensitivity for certain applications, and OPA provides a faster reaction for primary amines, the overall reliability and reproducibility of the Dabsyl-Cl method make it a compelling choice for routine and high-throughput analyses in research and quality control settings. The selection of the most appropriate derivatization reagent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired level of sensitivity.
References
A Comparative Guide to the Specificity of 4-Phenylazobenzenesulfonyl Chloride for Diverse Functional Groups
For researchers, scientists, and drug development professionals, the selective modification of functional groups is a cornerstone of chemical synthesis and analysis. 4-Phenylazobenzenesulfonyl Chloride (PABS-Cl), a chromophoric sulfonyl chloride, presents itself as a valuable tool for the derivatization and quantification of various nucleophilic functional groups. This guide provides an objective comparison of the reactivity of PABS-Cl towards primary, secondary, and tertiary amines, as well as alcohols, phenols, and thiols.
Due to the limited availability of specific quantitative data for 4-Phenylazobenzenesulfonyl Chloride in the published literature, this guide will leverage data from its close structural and functional analog, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl), to provide a comprehensive comparative analysis. The structural similarity, particularly the presence of the azobenzene chromophore and the sulfonyl chloride reactive group, allows for a reliable inference of reactivity patterns.
Reactivity Profile of 4-Phenylazobenzenesulfonyl Chloride
4-Phenylazobenzenesulfonyl Chloride is an electrophilic reagent that readily reacts with nucleophiles. The electron-deficient sulfur atom of the sulfonyl chloride group is susceptible to attack by electron-rich species, leading to the formation of stable sulfonamides, sulfonate esters, or thioesters, with the concomitant release of hydrochloric acid. The reactivity is significantly influenced by the nucleophilicity of the functional group, steric hindrance, and the reaction conditions such as pH and temperature.
The key feature of PABS-Cl is the incorporation of the phenylazo chromophore into the derivatized molecule, which imparts a distinct color and allows for sensitive detection in the visible region of the electromagnetic spectrum (typically around 425-465 nm)[1][2]. This characteristic is particularly advantageous for analytical applications like HPLC, as it minimizes interference from many endogenous molecules that absorb in the UV range[1].
Comparison of Reactivity with Various Functional Groups
The following tables summarize the expected reactivity and performance of 4-Phenylazobenzenesulfonyl Chloride with different functional groups, with comparative data provided for alternative derivatization reagents.
Table 1: Reactivity with Amines
| Functional Group | Reagent | Typical Reaction Conditions | Product | Expected Yield | Key Advantages | Disadvantages |
| Primary Amines | PABS-Cl | Alkaline pH (8.5-9.5), 70°C, 10-20 min[1] | Sulfonamide | High | Forms stable, colored derivatives; good for HPLC analysis[1][2]. | Requires heating. |
| Dansyl-Cl | Alkaline pH (9.5-10.5), 38-60°C, 60-120 min | Fluorescent Sulfonamide | High | Highly fluorescent derivatives, good sensitivity. | Longer reaction times. | |
| FMOC-Cl | Alkaline pH (e.g., borate buffer), Room Temp, ~40 min | Fluorescent Carbamate | High | Rapid reaction at room temperature. | Less stable derivatives than sulfonamides. | |
| Secondary Amines | PABS-Cl | Alkaline pH (8.5-9.5), 70°C, 10-20 min[1] | Sulfonamide | High | Similar to primary amines, forms stable colored derivatives[1][2]. | Requires heating. |
| Dansyl-Cl | Alkaline pH (9.5-10.5), 38-60°C, 60-120 min | Fluorescent Sulfonamide | High | Effective for secondary amines. | Longer reaction times. | |
| FMOC-Cl | Alkaline pH (e.g., borate buffer), Room Temp, ~40 min | Fluorescent Carbamate | Moderate to High | Can be less reactive with sterically hindered secondary amines. | Less stable derivatives. | |
| Tertiary Amines | PABS-Cl | Standard derivatization conditions | No reaction | None | High selectivity for primary/secondary amines. | Not suitable for tertiary amine derivatization. |
| Harsh conditions | May promote hydrolysis of the sulfonyl chloride. | - | - | - |
Table 2: Reactivity with Alcohols, Phenols, and Thiols
| Functional Group | Reagent | Typical Reaction Conditions | Product | Expected Yield | Notes |
| Alcohols (Primary & Secondary) | PABS-Cl | Anhydrous conditions, with a base (e.g., pyridine), Room Temp to mild heating | Sulfonate Ester | Moderate to High | Generally less reactive than amines. Requires anhydrous conditions to prevent hydrolysis of PABS-Cl. |
| Phenols | PABS-Cl | Alkaline conditions (e.g., NaOH), Room Temp | Sulfonate Ester | High | More acidic than alcohols, readily forms a phenoxide ion which is a good nucleophile. |
| Thiols | PABS-Cl | Mildly basic conditions, Room Temp | Thioester | High | Thiols are excellent nucleophiles and are expected to react readily. |
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Primary and Secondary Amines with PABS-Cl for HPLC Analysis
This protocol is adapted from established methods for dabsyl chloride derivatization[1].
Materials:
-
Amine-containing sample
-
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl) solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
HPLC system with a visible detector (425-465 nm)
Procedure:
-
To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the PABS-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol with PABS-Cl
Materials:
-
Alcohol
-
4-Phenylazobenzenesulfonyl Chloride (PABS-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 mmol) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of PABS-Cl (1.1 mmol) in anhydrous DCM (2 mL) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Specificity and Workflows
Caption: Reactivity of PABS-Cl with different functional groups.
Caption: Workflow for amine analysis using PABS-Cl derivatization.
Conclusion
4-Phenylazobenzenesulfonyl Chloride is a highly effective reagent for the derivatization of primary and secondary amines, offering the significant advantage of forming stable, colored derivatives that can be sensitively detected by HPLC in the visible range. Its reactivity towards alcohols and phenols to form sulfonate esters, and with thiols to form thioesters, further expands its utility in organic synthesis, although these reactions are generally less facile than with amines and may require anhydrous conditions. A key feature of PABS-Cl is its lack of reactivity towards tertiary amines under standard conditions, allowing for the selective derivatization of primary and secondary amines in complex mixtures. While specific quantitative data for PABS-Cl is not extensively available, the data from its close analog, dabsyl chloride, provides a reliable framework for predicting its performance and for the development of robust analytical and synthetic methodologies.
References
Cross-Validation of 4-Phenylazobenzenesulfonyl Chloride Analysis with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization with reagents like 4-Phenylazobenzenesulfonyl Chloride (4-PABS-Cl) is a widely used strategy to enhance the detectability of certain analytes in mass spectrometry. However, the validity and performance of this method must be critically evaluated against other available techniques. This guide provides an objective comparison of derivatization-based mass spectrometry analysis using 4-PABS-Cl with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison: Derivatization vs. Direct Analysis
The primary alternative to derivatization is the direct analysis of the target compounds using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the analyte's intrinsic properties, the complexity of the sample matrix, and the required sensitivity.
Below is a comparative summary of typical performance data for the direct analysis of sulfonamides (a class of compounds for which derivatization is sometimes employed) versus a derivatization approach. While specific data for 4-PABS-Cl is not extensively published in comparative studies, the data for other common derivatizing agents like Benzoyl Chloride, which also targets primary and secondary amines, can provide a relevant benchmark.
Table 1: Performance Characteristics of Direct vs. Derivatization-Based LC-MS/MS Analysis
| Parameter | Direct LC-MS/MS for Sulfonamides | Derivatization with Benzoyl Chloride (for Neurochemicals) |
| Linearity Range | 0.5 - 100 µg/L[1] | Not explicitly stated, but method was validated[2] |
| Correlation Coefficient (r²) | > 0.998[1] | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | Several ppt level (ng/L)[1] | < 10 nM[2] |
| Intra-day Precision (%RSD) | < 15%[1] | < 10%[2] |
| Inter-day Precision (%RSD) | Not explicitly stated | < 10%[2] |
| Accuracy (%Recovery) | 70% - 96%[1] | Not explicitly stated |
| Recovery (%) | 80% - 90% in surface water[1] | Not explicitly stated |
Note: The data presented is compiled from different studies and for different analytes. Direct comparison should be made with caution. The performance of a 4-PABS-Cl derivatization method would be expected to be in a similar range to other validated derivatization-based LC-MS/MS methods.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both direct LC-MS/MS analysis of sulfonamides and a general derivatization procedure that can be adapted for 4-PABS-Cl.
Method 1: Direct Analysis of Sulfonamides by LC-MS/MS
This protocol is adapted from established methods for the analysis of sulfonamides in aqueous and biological samples.[1][3][4]
1. Sample Preparation:
-
For water samples, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[1]
-
For tissue samples (e.g., shrimp), homogenize 5g of the sample in 3mL of water.[4]
-
Extract the sample with an appropriate solvent like acetonitrile.[4]
-
Centrifuge to separate the supernatant.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
Dilute the final extract with the mobile phase before injection.
2. LC-MS/MS Conditions:
-
LC Column: A reversed-phase column such as an ODS-EP 5 micron, 100×2.1mm column is suitable.[4]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is common.[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[4]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for each sulfonamide.[4]
Method 2: General Derivatization Protocol (Adaptable for 4-PABS-Cl)
This protocol outlines the general steps for derivatization, which can be optimized for 4-PABS-Cl and the specific analytes of interest. This is based on general principles of derivatization for LC-MS.[5][6]
1. Sample Preparation:
-
Extract the analytes from the sample matrix using a suitable solvent system.
-
Dry the extract completely under a stream of nitrogen.
2. Derivatization Reaction:
-
Reconstitute the dried extract in a suitable buffer (e.g., sodium carbonate buffer).
-
Add the derivatizing agent solution (e.g., 4-PABS-Cl in acetonitrile).
-
Incubate the reaction mixture at a specific temperature and for a set time to ensure complete derivatization. Optimization of these parameters is critical.
-
Quench the reaction by adding a suitable reagent (e.g., formic acid) to stop the derivatization process.
3. Sample Clean-up:
-
Perform a liquid-liquid extraction or solid-phase extraction to remove excess derivatizing reagent and other interfering substances.
4. LC-MS/MS Analysis:
-
LC Column: A C18 column is often used for the separation of derivatized compounds.[5]
-
Mobile Phase: A gradient of ammonium formate with formic acid in water and acetonitrile is a common choice.[5]
-
Mass Spectrometry: Analyze the derivatized products using ESI-MS/MS, often in positive ion mode. The specific MRM transitions will correspond to the derivatized analytes.
Visualizing the Workflow
Clear visualization of the experimental workflow is essential for understanding the procedural steps and potential sources of variability.
Caption: A comparison of the procedural steps for direct LC-MS/MS analysis versus a derivatization-based workflow.
Logical Framework for Method Selection
The decision to use a derivatization agent like 4-PABS-Cl or to proceed with direct analysis is a multi-faceted one. The following diagram illustrates the key considerations in this decision-making process.
Caption: Key factors influencing the choice between direct analysis and a derivatization-based approach.
References
- 1. hpst.cz [hpst.cz]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Sulfonyl Chloride-Based Derivatization Reagents for High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong chromophore or fluorophore is a common challenge in HPLC. Pre-column derivatization with sulfonyl chloride-based reagents offers a robust solution by introducing a detectable moiety to the analyte. This guide provides an objective comparison of the performance of key sulfonyl chloride reagents, supported by experimental data, to aid in the selection of the optimal derivatization strategy.
Sulfonyl chlorides react with primary and secondary amines, phenols, and to a lesser extent, alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] This chemical modification enhances their detectability by UV-Visible or fluorescence detectors and can improve their chromatographic properties.[1][2] This review focuses on a comparative analysis of three widely used sulfonyl chloride reagents: Dansyl Chloride, Dabsyl Chloride, and Tosyl Chloride.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is a critical decision that influences the sensitivity, selectivity, and overall success of an HPLC analysis. The following tables summarize the key characteristics and performance parameters of Dansyl Chloride, Dabsyl Chloride, and Tosyl Chloride.
Table 1: General Characteristics of Sulfonyl Chloride Derivatization Reagents
| Feature | Dansyl Chloride | Dabsyl Chloride | Tosyl Chloride |
| Full Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | 4-Toluenesulfonyl chloride |
| Abbreviation | DNS-Cl | DABS-Cl | Ts-Cl |
| Primary Analytes | Primary & secondary amines, phenols, amino acids[3][4] | Primary & secondary amines, amino acids[5][6] | Primary & secondary amines, phenols, alcohols[4][7][8] |
| Detection Method | Fluorescence, UV[6][9] | UV-Vis[5][6] | UV, MS[7][8] |
| Derivative Appearance | Fluorescent (yellow-green emission)[2] | Colored (yellow)[10] | Colorless |
| Derivative Stability | Generally good; derivatives are stable for analysis.[11] | Very stable; derivatives can be stable for up to a month at room temperature.[10][12] | Good; derivatives are stable for chromatographic analysis.[13] |
Table 2: Quantitative Performance Parameters
| Parameter | Dansyl Chloride | Dabsyl Chloride | Tosyl Chloride |
| Detection Principle | Fluorescence[3] | UV/Vis Absorbance[5] | UV Absorbance / Mass Spectrometry[7][8] |
| Excitation Wavelength (nm) | ~324-340[6][14] | Not Applicable | Not Applicable |
| Emission Wavelength (nm) | ~522-559[6][14] | Not Applicable | Not Applicable |
| UV/Vis λmax (nm) | 214, 246, 325[6] | ~465[5][12] | ~230[8] |
| Sensitivity | High (picomole to femtomole range)[14] | High (picomole range)[2] | Moderate to High[7][8] |
| Typical Reaction Time | 30-90 minutes[1][6] | 15-30 minutes[6][12] | ~30 minutes[4] |
| Typical Reaction Temperature | 38-80°C[1][6] | 70°C[6][12] | ~60°C[4] |
| Optimal pH | 9.0-10.5[1] | 8.5-9.5[2][12] | Alkaline (e.g., pH 12 for phenols)[4] |
Reaction Mechanisms and Experimental Workflows
The derivatization reaction with sulfonyl chlorides proceeds via a nucleophilic attack of the analyte's functional group (e.g., the lone pair of electrons on the nitrogen of an amine) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond. The reaction is typically carried out under alkaline conditions to deprotonate the analyte and neutralize the HCl byproduct.[2]
Caption: General reaction of an analyte with a sulfonyl chloride reagent.
A typical experimental workflow for pre-column derivatization followed by HPLC analysis involves several key steps, from sample preparation to data acquisition.
Caption: A typical workflow for HPLC analysis after derivatization.
Detailed Experimental Protocols
The following tables provide generalized experimental protocols for derivatization with Dansyl Chloride, Dabsyl Chloride, and Tosyl Chloride. These should be optimized for specific applications.
Table 3: Experimental Protocol for Amine Derivatization with Dansyl Chloride [1][15]
| Step | Procedure |
| 1. Reagent Preparation | Prepare Dansyl Chloride solution (e.g., 1-5 mg/mL in acetone or acetonitrile). Prepare an alkaline buffer (e.g., 0.1 M sodium bicarbonate/carbonate, pH 9.5-10.0). |
| 2. Sample Preparation | Dissolve or dilute the sample containing amines in the alkaline buffer. |
| 3. Derivatization | Add an excess of the Dansyl Chloride solution to the sample and vortex thoroughly. |
| 4. Incubation | Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) in the dark to prevent photodegradation. |
| 5. Quenching | (Optional) Add a quenching reagent (e.g., a primary amine solution like proline or ammonium hydroxide) to consume excess Dansyl Chloride. |
| 6. Sample Cleanup | (Optional) Employ solid-phase extraction (SPE) to purify the derivatives. |
| 7. HPLC Analysis | Inject the final solution into the HPLC system equipped with a suitable reversed-phase column and a fluorescence or UV detector. |
Table 4: Experimental Protocol for Amino Acid Derivatization with Dabsyl Chloride [5][12]
| Step | Procedure |
| 1. Reagent Preparation | Prepare Dabsyl Chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile). Prepare an alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5). |
| 2. Sample Preparation | Prepare amino acid standards or sample hydrolysates in the alkaline buffer. |
| 3. Derivatization | Add an excess of the Dabsyl Chloride solution to the sample. |
| 4. Incubation | Vortex the mixture and incubate at 70°C for 15-30 minutes. |
| 5. Evaporation | Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. |
| 6. Reconstitution | Reconstitute the dried residue in the initial mobile phase for HPLC analysis. |
| 7. HPLC Analysis | Inject the reconstituted sample into the HPLC system with a reversed-phase column and a UV-Vis detector set to approximately 465 nm. |
Table 5: Experimental Protocol for Biogenic Amine Derivatization with Tosyl Chloride [7][13]
| Step | Procedure |
| 1. Reagent Preparation | Prepare Tosyl Chloride solution in a suitable solvent (e.g., acetonitrile). Prepare an alkaline buffer (e.g., sodium carbonate). |
| 2. Sample Preparation | Dissolve or dilute the sample containing biogenic amines. |
| 3. Derivatization | Mix the sample with the Tosyl Chloride solution and the alkaline buffer. |
| 4. Incubation | Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes). |
| 5. Extraction | Extract the tosylated amines using an appropriate organic solvent. |
| 6. Sample Preparation | Evaporate the solvent and reconstitute the residue in the mobile phase. |
| 7. LC-MS/MS Analysis | Inject the sample into the LC-MS/MS system for separation and detection. |
Conclusion
The selection of a sulfonyl chloride-based derivatization reagent for HPLC is a multifaceted decision that depends on the analyte of interest, the required sensitivity, and the available instrumentation.
-
Dansyl Chloride is a versatile and highly sensitive reagent, particularly advantageous when fluorescence detection is available, offering low detection limits.[14]
-
Dabsyl Chloride provides the significant benefit of forming highly stable, colored derivatives that can be detected in the visible range, minimizing interference from many matrix components that absorb in the UV region.[5][12] This makes it a robust choice for routine analysis.
-
Tosyl Chloride is a cost-effective reagent suitable for derivatizing a range of compounds, and its derivatives are readily analyzed by UV detection or, for enhanced selectivity and sensitivity, by mass spectrometry.[7][8]
For applications demanding the highest sensitivity, Dansyl Chloride with fluorescence detection is often the preferred method. For routine analyses where derivative stability is paramount and potential UV-absorbing interferences are a concern, Dabsyl Chloride is an excellent option. Tosyl Chloride serves as a reliable and economical choice for general-purpose derivatization, especially when coupled with mass spectrometry. Ultimately, the optimal reagent and method should be determined through careful consideration of the specific analytical goals and validated for the particular sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. benchchem.com [benchchem.com]
- 15. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Phenylazobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 4-Phenylazobenzenesulfonyl Chloride, a reactive sulfonylating agent, requires careful consideration for its disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4-Phenylazobenzenesulfonyl Chloride with appropriate personal protective equipment (PPE). Due to its corrosive nature and reactivity with water, direct contact and inhalation must be avoided.[1]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of 4-Phenylazobenzenesulfonyl Chloride should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
1. Identification and Labeling:
-
Any container with 4-Phenylazobenzenesulfonyl Chloride waste must be clearly labeled as "Hazardous Waste."[2][4]
-
The label must include the full chemical name: "4-Phenylazobenzenesulfonyl Chloride" (abbreviations are not acceptable).[2]
-
Include the date the waste was generated and the primary hazards (e.g., Corrosive, Water-Reactive).
2. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure lid. The container must be in good condition, free from rust or cracks.[2][5]
-
Keep the waste container closed except when adding waste.[2]
-
Store the waste container in a designated, well-ventilated secondary containment area to prevent spills from spreading.[2]
3. Segregation of Waste:
-
4-Phenylazobenzenesulfonyl Chloride is incompatible with water, strong oxidizing agents, strong acids, strong bases, and amines.[1]
-
It is critical to segregate this waste from incompatible materials to prevent violent reactions, fires, or the release of toxic gases.[4][6]
4. Neutralization (for small residual amounts):
-
For cleaning emptied containers that held 4-Phenylazobenzenesulfonyl Chloride, a triple rinse with an appropriate solvent (such as acetone or another suitable organic solvent) should be performed in a chemical fume hood.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][4]
-
Never rinse with water initially , as it reacts violently.[1] After the initial organic solvent rinse, a subsequent water rinse can be performed, with the aqueous rinsate also collected as hazardous waste.
5. Arranging for Professional Disposal:
-
All hazardous chemical waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Contact your EHS office to schedule a pickup for your properly labeled and contained hazardous waste.[2][4]
-
Provide them with a complete and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Phenylazobenzenesulfonyl Chloride.
Caption: Workflow for the safe disposal of 4-Phenylazobenzenesulfonyl Chloride.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 4-Phenylazobenzenesulfonyl Chloride, fostering a culture of safety and environmental responsibility. Always consult your institution's specific hazardous waste management guidelines and Safety Data Sheets for any chemical you are handling.
References
- 1. fishersci.com [fishersci.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. enviroserve.com [enviroserve.com]
- 6. happenventures.com [happenventures.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 4-Phenylazobenzenesulfonyl Chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Phenylazobenzenesulfonyl Chloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential due to the hazardous nature of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
4-Phenylazobenzenesulfonyl Chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1] Inhalation may cause respiratory irritation. Due to its reactive nature, it must be handled with extreme caution. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and fumes, protecting the eyes and face from severe damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects skin from direct contact and potential burns. Thicker gloves offer better protection. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Necessary to prevent inhalation of harmful vapors and dust, especially when handling outside of a fume hood or during spills. |
| Body Protection | Chemical-resistant apron or coveralls | Shields the body from accidental splashes and spills. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of 4-Phenylazobenzenesulfonyl Chloride must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment and reagents before bringing the chemical into the hood.
-
Prepare a designated waste container for contaminated materials.
-
An emergency eyewash station and safety shower must be readily accessible.[2]
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use only compatible utensils (e.g., glass, stainless steel) for transferring the chemical.
-
Dispense the required amount slowly and carefully to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and air.[2][3]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated exterior.
-
Wash hands and face thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of 4-Phenylazobenzenesulfonyl Chloride and its waste is crucial to prevent environmental contamination and ensure safety. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Uncontaminated Residue (Small Quantities) | 1. Work in a chemical fume hood. 2. Prepare a cold, stirred basic solution (e.g., 5% sodium bicarbonate). 3. Slowly and carefully add the sulfonyl chloride residue to the basic solution. This reaction is exothermic. 4. Continue stirring until the reaction is complete and the solution is neutralized (pH 7). 5. Dispose of the neutralized solution in a designated aqueous hazardous waste container.[4][5] |
| Contaminated Materials (e.g., gloves, wipes, glassware) | 1. Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container. 2. Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinse as halogenated organic waste. |
| Bulk Quantities | 1. Do not attempt to neutralize bulk quantities. 2. Ensure the original container is tightly sealed and properly labeled. 3. Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] |
Visual Workflow for Handling 4-Phenylazobenzenesulfonyl Chloride
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
